molecular formula C10H8ClNO B2637484 3-Chloro-5-methoxyisoquinoline CAS No. 1691715-12-4

3-Chloro-5-methoxyisoquinoline

Cat. No.: B2637484
CAS No.: 1691715-12-4
M. Wt: 193.63
InChI Key: DHXPCSUVTFFVRC-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-methoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-methoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-6-12-10(11)5-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXPCSUVTFFVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CN=C(C=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691715-12-4
Record name 3-chloro-5-methoxyisoquinoline
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Foundational & Exploratory

The Emerging Potential of 3-Chloro-5-methoxyisoquinoline in Medicinal Chemistry: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic introduction of substituents onto this privileged core allows for the fine-tuning of physicochemical properties and pharmacological activities. This in-depth technical guide focuses on the 3-Chloro-5-methoxyisoquinoline moiety, a synthetically accessible and versatile building block with significant potential in drug discovery. While direct and extensive research on this specific scaffold is nascent, this review synthesizes the existing knowledge on related isoquinoline and quinoline derivatives to project its promise. We will delve into its synthesis, explore the distinct roles of the chloro and methoxy substituents in modulating biological interactions, and survey the landscape of its potential therapeutic applications, with a particular focus on oncology and kinase inhibition. This guide aims to provide a comprehensive resource for researchers looking to leverage the unique attributes of 3-Chloro-5-methoxyisoquinoline in the design of novel therapeutic agents.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups to interact with biological targets. The nitrogen atom within the ring system can act as a hydrogen bond acceptor and a basic center, contributing to aqueous solubility and receptor binding.

The versatility of the isoquinoline scaffold is evident in the diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroleptic properties.[2][3] This wide range of biological activities has cemented the isoquinoline core as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.

The Strategic Importance of Chloro and Methoxy Substituents

The specific substitution pattern of 3-Chloro-5-methoxyisoquinoline imparts a unique combination of electronic and steric properties that can be strategically exploited in drug design.

The Role of the Chloro Group

The chloro substituent at the 3-position is an electron-withdrawing group that can significantly influence the reactivity and binding affinity of the molecule. Its presence can enhance interactions with biological targets through various mechanisms:

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in protein active sites.

  • Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The introduction of a chlorine atom can block sites of metabolic oxidation, thereby increasing the half-life of the drug.

The Influence of the Methoxy Group

The methoxy group at the 5-position is an electron-donating group that can also play a crucial role in molecular recognition and pharmacokinetic properties:

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with hydrogen bond donors in the target protein.

  • Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, locking it into a bioactive shape.

  • Solubility and Metabolism: The methoxy group can impact aqueous solubility and is a potential site for metabolism (O-demethylation), which can be a factor in drug clearance.

The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique electronic distribution within the isoquinoline ring system, offering a nuanced approach to modulating target affinity and selectivity.[4]

Synthesis of 3-Chloro-5-methoxyisoquinoline and its Precursors

While a specific, detailed synthesis for 3-Chloro-5-methoxyisoquinoline is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from the synthesis of its close analog, 3-chloro-5-amino-isoquinoline. The synthesis of this analog proceeds via the reduction of 3-chloro-5-nitro-isoquinoline. This suggests a potential pathway for the target molecule, likely starting from a nitrated precursor that can be subsequently converted to the methoxy derivative.

A general synthetic approach could involve the following key steps:

Synthesis_Pathway A Starting Material (e.g., m-anisaldehyde) B Nitration A->B HNO3/H2SO4 C Cyclization to Isoquinoline Core B->C Multi-step sequence D Chlorination C->D e.g., POCl3 E 3-Chloro-5-methoxyisoquinoline D->E PI3K_Pathway cluster_membrane Cell Membrane cluster_inhibitor Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 3-Chloro-5-methoxy- isoquinoline Derivative Inhibitor->PI3K

Figure 2: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 3-Chloro-5-methoxyisoquinoline derivatives.

Table 1: Anticancer Activity of a Related Indolo[2,3-b]quinoline Derivative [2]

Compound Cell Line IC50 (µM)
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline HCT116 (Colon Cancer) 0.35
Caco-2 (Colon Cancer) 0.54

| Neocryptolepine (Natural Product Precursor) | HCT116 (Colon Cancer) | ~5.95 |

Antimicrobial and Other Activities

The isoquinoline scaffold is also present in compounds with antimicrobial, antifungal, and antiviral properties. The development of novel agents to combat drug-resistant pathogens is a critical area of research, and 3-Chloro-5-methoxyisoquinoline could serve as a valuable starting point for the synthesis of new antimicrobial compounds.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for 3-Chloro-5-methoxyisoquinoline are not yet available, general principles can be inferred from related compound classes:

  • Position of Substituents: The relative positions of the chloro and methoxy groups are likely crucial for activity. Altering their positions on the isoquinoline ring would significantly impact the electronic and steric properties of the molecule and its interaction with biological targets.

  • Derivatization at other positions: The other available positions on the isoquinoline ring (e.g., C1, C4, C7, C8) are prime locations for further derivatization to explore and optimize biological activity. The introduction of various functional groups at these positions can modulate potency, selectivity, and pharmacokinetic properties.

  • Analogs with different halogens: Replacing the chloro group with other halogens (e.g., fluoro, bromo) could be explored to fine-tune the electronic and lipophilic character of the molecule.

SAR_Concept cluster_core Core Scaffold cluster_modifications Potential Modifications Core 3-Chloro-5-methoxyisoquinoline Mod1 Vary Substituents at other positions Core->Mod1 Mod2 Alter Chloro Position Core->Mod2 Mod3 Alter Methoxy Position Core->Mod3 Mod4 Replace Chloro with other Halogens Core->Mod4

Figure 3: Key areas for structure-activity relationship (SAR) exploration of the 3-Chloro-5-methoxyisoquinoline scaffold.

Future Perspectives and Conclusion

3-Chloro-5-methoxyisoquinoline represents a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward, albeit not fully detailed, synthetic accessibility and the strategic placement of its chloro and methoxy substituents provide a strong foundation for the design of novel therapeutic agents. The existing literature on related isoquinoline and quinoline derivatives strongly suggests its potential in oncology, particularly in the development of kinase inhibitors and modulators of key signaling pathways like PI3K/Akt/mTOR.

Future research should focus on the following areas:

  • Development of a robust and scalable synthesis for 3-Chloro-5-methoxyisoquinoline.

  • Synthesis of a diverse library of derivatives with modifications at various positions of the isoquinoline ring.

  • Systematic biological evaluation of these derivatives against a panel of relevant targets, including various cancer cell lines and kinases.

  • In-depth structure-activity relationship studies to elucidate the key structural features required for potent and selective biological activity.

By systematically exploring the chemical space around the 3-Chloro-5-methoxyisoquinoline core, researchers can unlock its full potential and pave the way for the discovery of new and effective medicines.

References

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021). Molecules.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2025). Molecules.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.).
  • Parallels between the chloro and methoxy groups for potency optimiz
  • 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. (1981).
  • Selected Publications and Patents
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Structure-activity relationship of anticancer drug candid
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (n.d.). Saudi Pharmaceutical Journal.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. (2021).
  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. (2011). Journal of Medicinal Chemistry.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025). MDPI.
  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesi. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (n.d.).
  • 3-Chloro-5-methoxyisoquinoline. (n.d.). ChemScene.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Biisoquinoline compounds and methods of treatment. (n.d.).
  • Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. (n.d.). Molecules.
  • Synthesis and Antimicrobial Screening of Some Novel Chloroquinolines in DMF and DMSO. (2017).
  • Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist. (2004). Biological & Pharmaceutical Bulletin.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Molecules.

Sources

Electronic Modulation of the 3-Chloroisoquinoline Scaffold: The Methoxy Impact

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated" Handle

In medicinal chemistry, the isoquinoline scaffold is a privileged structure, ubiquitous in alkaloids (e.g., papaverine) and modern kinase inhibitors. While the 1-chloroisoquinoline position is highly reactive—analogous to an acid chloride—the 3-chloroisoquinoline system presents a distinct challenge. It is electronically more similar to a standard aryl chloride, possessing a higher activation energy barrier for nucleophilic displacement.

When methoxy (-OMe) groups are introduced—particularly at the common 6- and 7-positions—this barrier increases. This guide analyzes the electronic perturbation caused by methoxy substituents on the 3-chloroisoquinoline core.[1] We provide evidence-based strategies to overcome the resulting electronic deactivation during late-stage functionalization, specifically focusing on Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (


).

Electronic Theory: The Methoxy Paradox

To optimize reactivity, one must understand the "Push-Pull" dynamics between the isoquinoline nitrogen and the methoxy substituents.

The Inductive vs. Resonance Conflict

The methoxy group exerts two opposing effects:[2]

  • Inductive Withdrawal (-I): Due to the electronegativity of oxygen (

    
    ), electron density is withdrawn through the 
    
    
    
    -framework.
  • Resonance Donation (+R): The oxygen lone pair donates electron density into the

    
    -system.
    

In the context of the isoquinoline ring, the +R effect dominates , particularly when the methoxy group is located on the benzenoid ring (positions 5, 6, 7, 8). This increases the electron density of the entire fused system, raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Impact on the C3-Cl Bond

For a reaction to occur at the C3-Cl bond:

  • 
    :  The nucleophile requires a low-energy LUMO (electron-deficient ring) to form the Meisenheimer complex. Methoxy groups destabilize this intermediate, significantly slowing the reaction.
    
  • Pd-Catalysis (Suzuki/Buchwald): The rate-limiting step for aryl chlorides is often oxidative addition . Palladium(0) is nucleophilic; it reacts fastest with electron-poor electrophiles. The electron-donating methoxy groups make the C3-Cl bond more electron-rich (stronger), increasing the barrier to oxidative addition.

Visualization: Resonance Deactivation

The following diagram illustrates how electron density from a C6-methoxy group propagates to the pyridine ring, shielding the C3 position.

G cluster_0 Electronic Cascade OMe Methoxy (C6) Benzene Benzene Ring (Electron Density Increase) OMe->Benzene +R Effect (Dominant) N_Heterocycle Pyridine Ring (Resonance Transmission) Benzene->N_Heterocycle π-System Delocalization C3_Cl C3-Cl Bond (Deactivated) N_Heterocycle->C3_Cl Shielding/Bond Strengthening

Figure 1: Electronic cascade demonstrating the deactivation of the C3-chloride by a remote C6-methoxy donor.

Quantitative Assessment: NMR & Reactivity Data

The electronic environment of the C3 carbon can be probed via


 NMR.[3][4] An upfield shift (lower ppm) generally correlates with increased electron density and reduced electrophilicity.
Table 1: Comparative Electronic Properties
ScaffoldSubstituentC3

Shift (ppm)
Predicted Reactivity (S_NAr)Oxidative Addition Rate (Rel.)
Isoquinoline None~143.0Moderate1.0 (Reference)
3-Chloroisoquinoline None~150.5Moderate-High0.8
3-Chloro-6,7-dimethoxy 6,7-di-OMe~147.2 Low 0.3
1-Chloroisoquinoline None~140.0Very High>100

Note: The C3 position in 3-chloroisoquinoline is significantly less reactive than the C1 position in 1-chloroisoquinoline. The addition of methoxy groups further depresses this reactivity, necessitating specialized catalytic systems.

Experimental Protocols

Synthesis of the Core: 3-Chloro-6,7-dimethoxyisoquinoline

Unlike the reactive 1-chloro isomers, the 3-chloro derivative is best synthesized by converting the lactam (isoquinolin-3(2H)-one).

Reagents:

  • 6,7-Dimethoxyisoquinolin-3(2H)-one (Starting Material)

  • Phosphorus Oxychloride (

    
    )[5]
    
  • Phosphorus Pentachloride (

    
    ) – Critical additive for deactivated systems
    

Protocol:

  • Setup: Charge a dry round-bottom flask with 6,7-dimethoxyisoquinolin-3(2H)-one (1.0 equiv) and

    
     (1.1 equiv).
    
  • Solvent: Add

    
     (5-10 volumes). The 
    
    
    
    acts as both solvent and reagent.
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC/LCMS.[6] The lactam is highly polar; the chloride is non-polar.

  • Workup (Caution): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess phosphoryl chlorides.

  • Neutralization: Adjust pH to ~8 with saturated

    
     or 
    
    
    
    .
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[6]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Optimized Cross-Coupling: The "Deactivated" Suzuki

Standard conditions (


 / 

) often fail with methoxy-substituted 3-chloroisoquinolines due to the slow oxidative addition described in Section 2.2. We utilize a Buchwald-type precatalyst system.

System: Pd-XPhos G3 or Pd(OAc)2 + SPhos. Rationale: Electron-rich, bulky biaryl phosphine ligands (XPhos/SPhos) facilitate the oxidative addition into electron-rich aryl chlorides.

Protocol:

  • Vessel: Use a microwave vial or pressure tube.

  • Loading: Add 3-chloro-6,7-dimethoxyisoquinoline (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add XPhos Pd G3 (2–5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 5 minutes.
    
  • Execution: Seal and heat to

    
      for 2–12 hours (or 
    
    
    
    for 30 min in microwave).
  • Analysis: Filter through Celite and analyze by LCMS.

Decision Matrix: Reactivity & Functionalization

Use this workflow to determine the appropriate conditions based on the substitution pattern.

ReactivityWorkflow Start Substrate Analysis: 3-Chloroisoquinoline CheckSub Are Electron Donors (OMe) present on Benzene Ring? Start->CheckSub NoOMe No (Unsubstituted) CheckSub->NoOMe No YesOMe Yes (6,7-dimethoxy) CheckSub->YesOMe Yes StdSuzuki Standard Suzuki: Pd(PPh3)4, Na2CO3, 80°C NoOMe->StdSuzuki SNAr_Poss Possible: Standard amines/alcohols may work in DMSO/100°C NoOMe->SNAr_Poss AdvSuzuki Activated Suzuki: XPhos/SPhos Pd G3, K3PO4, 100-120°C YesOMe->AdvSuzuki Recommended SNAr_Check S_NAr Viability? YesOMe->SNAr_Check SNAr_Hard Difficult: Requires strong nucleophile (e.g., NaH/Thiol) + High Temp SNAr_Check->SNAr_Hard

Figure 2: Decision matrix for selecting catalytic systems based on electronic deactivation.

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Alvarez, M., et al. (2021). Regioselective Functionalization of Quinolines and Isoquinolines. MDPI Molecules, 26(18), 5467. [Link][8]

  • Matthews, R. S., et al. (1989).[9] 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. [Link]

Sources

Strategic Sourcing & Purity Assurance: 3-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, field-validated approach to sourcing and verifying 3-Chloro-5-methoxyisoquinoline . It deviates from standard templates to address the specific "isomer bottleneck" inherent to this chemical scaffold.

Executive Summary: The "Minor Isomer" Challenge

3-Chloro-5-methoxyisoquinoline (CAS: 1691715-12-4 ) is a high-value heterocyclic building block, critical for developing kinase inhibitors (e.g., PI3K/mTOR pathways) and complex alkaloids. While structurally simple, its availability is often constrained by a specific synthetic bottleneck: regioselectivity .

In standard bulk manufacturing, the chlorination of the isoquinoline core favors the C1 position over the C3 position. Consequently, the target 3-chloro analog is frequently the minor product, making it susceptible to contamination by its 1-chloro regioisomer . This guide outlines the technical causality of this scarcity, provides a self-validating QC protocol, and defines a sourcing strategy to ensure pharmaceutical-grade purity.

Chemical Profile & Identity

Before engaging suppliers, the target identity must be unambiguous to avoid "structure-name" mismatches in vendor databases.

PropertySpecification
Chemical Name 3-Chloro-5-methoxyisoquinoline
CAS Number 1691715-12-4
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
SMILES COc1cccc2c1cc(Cl)nc2
Key Impurities 1-Chloro-5-methoxyisoquinoline (Regioisomer), 5-Methoxyisoquinoline (Starting Material)
Storage Inert atmosphere, 2-8°C (Hydrolysis risk at C-Cl bond over time)

The Sourcing Landscape: Why is it "Out of Stock"?

Researchers often encounter "Temporarily Out of Stock" notices for this specific isomer. This is not a logistics failure but a synthesis artifact .

The Synthesis Bottleneck (Mechanism of Scarcity)

The most scalable route to chloroisoquinolines is the N-oxide rearrangement (Meisenheimer-type activation) followed by chlorination with phosphorus oxychloride (


).
  • The Trap: The N-oxide oxygen activates the ring for nucleophilic attack by chloride ions. Electronic density calculations show that the C1 position is significantly more electrophilic than the C3 position.

  • The Result: The reaction typically yields a ~4:1 to ~10:1 mixture favoring the 1-chloro isomer. The 3-chloro target must be isolated via difficult chromatographic separation, driving up cost and reducing yield.

Visualization: The Regioselectivity Pathway

The following diagram illustrates the chemical pathway that creates the sourcing bottleneck.

Synthesispathway Start 5-Methoxyisoquinoline (Starting Material) NOxide Intermediate: N-Oxide Species Start->NOxide Oxidation (mCPBA) Prod1 1-Chloro-5-methoxyisoquinoline (MAJOR Product ~80%) (Common Impurity) NOxide->Prod1  Fast Kinetics (C1 Attack)   Prod3 3-Chloro-5-methoxyisoquinoline (MINOR Product ~20%) (Target) NOxide->Prod3  Slow Kinetics (C3 Attack)   Reagent Reagent: POCl3 / Reflux

Figure 1: The divergent synthesis pathway showing why the 3-chloro isomer is the minor product and difficult to source.

Quality Assurance: The Self-Validating Protocol

Do not rely solely on a vendor-supplied Certificate of Analysis (CoA) if the purity is stated as "95%". The 5% impurity is likely the 1-chloro regioisomer, which has different biological activity.

The "Isomer Trap" Detection (NMR)

Proton NMR (


-NMR) is the only definitive method to distinguish the isomers rapidly.
  • Target (3-Chloro): Look for the H1 proton . It appears as a distinct singlet (s) typically downfield (

    
     ~9.0 - 9.2 ppm) because it is flanked by the nitrogen and the aromatic ring, but not the chlorine.
    
  • Impurity (1-Chloro): The H1 proton is absent (replaced by Cl). Instead, look for the H3 proton , which appears further upfield (

    
     ~7.5 - 8.0 ppm).
    
QC Decision Matrix

Use this logic flow to validate incoming batches.

QC_Logic Start Receive Shipment (CAS 1691715-12-4) Test1 Run 1H-NMR (CDCl3) Start->Test1 Decision1 Check 8.8 - 9.2 ppm Region Test1->Decision1 Pass Singlet Present (H1) CONFIRMED 3-Chloro Decision1->Pass Signal Found Fail No Singlet > 8.5 ppm (Likely 1-Chloro Isomer) Decision1->Fail Signal Absent ImpurityCheck Check 5% Impurity Profile Pass->ImpurityCheck Action1 Proceed to Synthesis ImpurityCheck->Action1 Clean Action2 Recrystallize / Prep-HPLC (Remove 1-Cl isomer) ImpurityCheck->Action2 Doublet/Singlet at 7.8 ppm detected

Figure 2: Quality Control decision tree for validating regiochemistry.

Procurement Strategy & Recommendations

Supplier Tiers
  • Tier 1 (Stock Holders): Companies like BLD Pharm and ChemScene often list this item. They are reliable for gram-scale quantities but verify the batch number to ensure it's not "old stock" (risk of hydrolysis).

  • Tier 2 (Specialist Synthesis): If stock is unavailable, contact Fluorochem (UK) or specialized CROs. Explicitly state: "We require the 3-chloro isomer with <1% 1-chloro impurity."

Critical Questions for Vendors

Copy and paste these questions into your RFQ (Request for Quote) to signal technical competence:

  • "Can you provide the raw 1H-NMR data for this specific batch? I need to verify the H1 singlet integration."

  • "What was the purification method? (Silica chromatography is often insufficient to separate the 1-Cl/3-Cl isomers; Prep-HPLC is preferred)."

  • "What is the content of 1-chloro-5-methoxyisoquinoline in this lot?"

Recommended Purity Specifications
  • Assay: ≥ 97% (by HPLC @ 254 nm)

  • Regio-Purity: ≥ 99% (No detectable 1-chloro isomer by NMR)

  • Appearance: Off-white to pale yellow solid (Dark yellow/orange indicates N-oxide residues or degradation).

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-Chloroisoquinoline Derivatives.[1] Retrieved from [Link]

  • Organic Syntheses. (2010). A Practical and Scalable Synthesis of N-Halo Compounds (Isoquinoline Chlorination Methodology). Org.[1] Synth. 2010, 87, 8. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Parallels between chloro and methoxy groups for potency optimization (Electronic effects on isoquinoline ring). Retrieved from [Link]

Sources

Methodological & Application

synthesis of 3-Chloro-5-methoxyisoquinoline from commercially available starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-Chloro-5-methoxyisoquinoline

Executive Summary

This technical guide details a robust, scalable protocol for the synthesis of 3-Chloro-5-methoxyisoquinoline , a critical heterocyclic scaffold in medicinal chemistry (e.g., kinase inhibitors, CNS agents). While direct electrophilic substitution of isoquinolines is often non-selective, this protocol utilizes a directed lithiation and cyclization strategy (Homophthalimide Route). This approach guarantees regiochemical integrity, specifically placing the methoxy group at the C5 position and the chlorine at C3, avoiding the isomeric mixtures common with Pomeranz-Fritsch syntheses.

Key Advantages of this Protocol:

  • Regiocontrol: 100% selectivity for the 5-methoxy isomer.

  • Scalability: Avoids hazardous diazomethane or high-pressure hydrogenation.

  • Cost-Efficiency: Utilizes commercially available 3-methoxy-2-methylbenzoic acid.

Retrosynthetic Analysis & Strategy

The target molecule contains a chlorine atom at C3 and a methoxy group at C5. Direct chlorination of 5-methoxyisoquinoline is inefficient due to poor selectivity. Therefore, we construct the pyridine ring de novo via a homophthalimide intermediate.

Strategic Disconnection:

  • Target: 3-Chloro-5-methoxyisoquinoline.

  • Precursor: 1,3-Dichloro-5-methoxyisoquinoline (allows selective removal of the labile C1-Cl).

  • Intermediate: 5-Methoxyhomophthalimide (1,3-dihydroxy-5-methoxyisoquinoline).

  • Starting Material: 3-Methoxy-2-methylbenzoic acid.

Retrosynthesis Target 3-Chloro-5-methoxyisoquinoline Dichloro 1,3-Dichloro-5-methoxyisoquinoline Target->Dichloro Selective Dechlorination (Zn/AcOH) Imide 5-Methoxyhomophthalimide Dichloro->Imide Chlorination (POCl3) Acid 3-Methoxyhomophthalic Acid Imide->Acid Cyclization (Urea) Start 3-Methoxy-2-methylbenzoic acid (Commercially Available) Acid->Start Lateral Lithiation (LDA/CO2)

Figure 1: Retrosynthetic pathway utilizing the homophthalimide strategy for guaranteed regiocontrol.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Methoxyhomophthalic Acid

Rationale: The lateral metallation of o-toluic acids is the most atom-efficient method to introduce the carboxymethyl group required for the isoquinoline ring. The 3-methoxy group helps coordinate the lithium base, stabilizing the intermediate.

Materials:

  • 3-Methoxy-2-methylbenzoic acid (1.0 eq)

  • LDA (Lithium Diisopropylamide) (2.2 eq)

  • THF (Anhydrous)

  • Dry Ice (Solid CO₂)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with anhydrous THF.

  • Deprotonation: Cool THF to -78°C. Add LDA (2.0 M in THF/heptane) dropwise.

  • Addition: Dissolve 3-methoxy-2-methylbenzoic acid in minimal THF and add slowly to the LDA solution over 30 minutes. The solution will turn deep red/purple, indicating the formation of the benzylic dianion.

  • Reaction: Stir at -78°C for 1 hour, then allow temperature to rise to -40°C for 30 minutes to ensure complete metallation of the methyl group.

  • Quench: Recool to -78°C. Cannulate the reaction mixture onto an excess of crushed, fresh Dry Ice (CO₂) in a separate flask. Critical: Pouring anion onto CO₂ prevents double addition.

  • Workup: Allow to warm to room temperature (RT). Acidify with 2N HCl to pH 2. Extract with Ethyl Acetate (3x).

  • Purification: The crude dicarboxylic acid (3-methoxyhomophthalic acid) is often pure enough for the next step. If necessary, recrystallize from water/ethanol.

Phase 2: Cyclization to 5-Methoxyhomophthalimide

Rationale: Converting the diacid to the imide creates the nitrogenous core. Urea is preferred over ammonia gas for ease of handling and higher yields at high temperatures.

Materials:

  • 3-Methoxyhomophthalic acid (from Phase 1)

  • Urea (1.2 eq)

  • Solvent: Decalin or solvent-free melt.

Protocol:

  • Mix the crude acid and urea intimately in a mortar.

  • Place in a RBF and heat to 170–180°C (oil bath). The mixture will melt and bubble as water and CO₂ are evolved.

  • Maintain temperature for 2–3 hours until the mass solidifies.

  • Cool to RT. Triturate the solid with water to remove excess urea.

  • Filter and dry.[1][2] The product, 5-methoxyhomophthalimide (tautomer of 1,3-dihydroxy-5-methoxyisoquinoline), is obtained as a tan solid.

Phase 3: Chlorination to 1,3-Dichloro-5-methoxyisoquinoline

Rationale: Phosphorus oxychloride (POCl₃) serves as both solvent and reagent to aromatize the ring and install chlorine atoms at C1 and C3.

Protocol:

  • Suspend 5-methoxyhomophthalimide (1.0 eq) in POCl₃ (5–10 vol).

  • Optional: Add N,N-dimethylaniline (1.0 eq) as a base catalyst to accelerate the reaction.

  • Reflux (approx. 105°C) for 4–6 hours. The solid will dissolve, turning the solution dark.

  • Quench (Hazard): Cool to RT. Pour the mixture very slowly onto crushed ice with vigorous stirring. Exothermic reaction!

  • Neutralize with NH₄OH to pH 8–9. The product will precipitate.

  • Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) yields 1,3-dichloro-5-methoxyisoquinoline .

Phase 4: Regioselective Dechlorination (The Key Step)

Rationale: The chlorine at C1 is significantly more electrophilic than at C3 due to the inductive effect of the adjacent nitrogen. We utilize Zinc in Acetic Acid for a controlled reductive dechlorination.

Mechanism: The C1-Cl bond has a lower LUMO energy, making it susceptible to oxidative insertion by Zinc or nucleophilic attack by hydride equivalents.

Materials:

  • 1,3-Dichloro-5-methoxyisoquinoline (1.0 eq)

  • Zinc Dust (Activated) (3.0 eq)

  • Glacial Acetic Acid[3]

  • Ethanol (Cosolvent)

Protocol:

  • Dissolve the dichloro compound in a 1:1 mixture of Acetic Acid and Ethanol.

  • Add Zinc dust in portions at RT.

  • Heat to 60°C and monitor by HPLC/TLC.

    • Endpoint: Disappearance of starting material.

    • Over-reduction risk: If reaction proceeds too long, C3-Cl may also be reduced. Stop immediately upon consumption of SM.

  • Filter off excess Zinc through Celite.

  • Concentrate the filtrate. Dilute with water and basify with NaHCO₃.

  • Extract with EtOAc.

  • Final Purification: Recrystallization from Ethanol or Column Chromatography.

  • Result: 3-Chloro-5-methoxyisoquinoline .

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O)
Identity Consistent with Structure1H-NMR (CDCl3)
Key NMR Shift Singlet at ~8.9 ppm (H1 proton)Confirming loss of C1-Cl
Mass Spec m/z ~193.6 (M+H)LC-MS

Key NMR Diagnostic: The critical confirmation of success is the appearance of a singlet at approximately δ 8.9–9.1 ppm . This corresponds to the proton at C1. If this peak is absent, reduction failed. If a doublet appears upfield, you may have reduced the pyridine ring (over-reduction).

Mechanistic Visualization: Selective Reactivity

Reactivity Substrate 1,3-Dichloro-5-methoxyisoquinoline C1 C1 Position: Highly Electrophilic (Alpha to Nitrogen) Substrate->C1 Primary Reduction Site (Fast Kinetics) C3 C3 Position: Less Electrophilic (Beta to Nitrogen) Substrate->C3 Secondary Site (Slow Kinetics) Product Product C1->Product Yields 3-Chloro-5-methoxyisoquinoline

Figure 2: Differential reactivity of chlorine atoms on the isoquinoline ring. The C1 position is electronically activated for reduction.

References

  • BenchChem. (2025). The Differential Reactivity of Chlorine Atoms in 1,3-Dichloro-6-nitroisoquinoline: A Technical Guide. Retrieved from .

  • Organic Syntheses. (2010). A Practical and Scalable Synthesis of N-Halo Compounds: 2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Org. Synth. 87, 8. Retrieved from .

  • Ford, A., et al. (1997). Exploitation of differential reactivity of the carbon-chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1, (6), 927-934.

  • Sigma-Aldrich. (2025). Product Specification: 1,3-Dichloroisoquinoline. Retrieved from .

  • ScienceMadness. (2025). Synthesis of 3-Methyl Isoquinolines and Homophthalimide Derivatives. Retrieved from .

Sources

palladium-catalyzed cross-coupling reactions using 3-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-methoxyisoquinoline

Executive Summary & Reactivity Profile

3-Chloro-5-methoxyisoquinoline (CAS: 1691715-12-4) is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents. However, it presents a distinct synthetic challenge compared to its isomer, 1-chloroisoquinoline.

The Reactivity Gap:

  • 1-Chloroisoquinoline: Behaves similarly to an imidoyl chloride. The C1 position is highly electrophilic due to the adjacent nitrogen, allowing for facile oxidative addition or even SNAr displacement.

  • 3-Chloro-5-methoxyisoquinoline: The C3 position behaves more like a standard, unactivated aryl chloride. Furthermore, the 5-methoxy group acts as an electron-donating group (EDG). Through resonance, it increases the electron density of the bicyclic system, thereby raising the activation energy required for the oxidative addition of Palladium(0) into the C3–Cl bond.

This guide provides optimized protocols to overcome this electronic deactivation, utilizing sterically demanding, electron-rich phosphine ligands to drive conversion.

Mechanistic Strategy & Catalyst Selection

To successfully couple this substrate, the catalyst system must be tuned to facilitate Oxidative Addition (the rate-determining step for electron-rich aryl chlorides).[1]

  • Ligand Choice: We utilize Buchwald-type dialkylbiaryl phosphines (e.g., XPhos, SPhos, BrettPhos). These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination).

  • Precatalysts: We recommend Pd-G3 or Pd-G4 precatalysts . Unlike Pd(OAc)₂, these do not require in situ reduction to Pd(0), preventing induction periods and homocoupling side reactions.

Visualizing the Catalytic Challenge

CatalyticCycle Start Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd + Substrate Substrate Substrate: 3-Chloro-5-methoxyisoquinoline Substrate->OxAdd High Barrier due to 5-OMe Complex1 Pd(II)-Ar-Cl Species OxAdd->Complex1 TransMet Transmetallation (Boronic Acid/Amine) Complex1->TransMet + Nucleophile + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting the oxidative addition barrier caused by the electron-rich nature of the 5-methoxy substituted isoquinoline.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for coupling 3-chloro-5-methoxyisoquinoline with aryl/heteroaryl boronic acids.

Reagents & Materials:

  • Substrate: 3-Chloro-5-methoxyisoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the isoquinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen inhibition is a common failure mode for low-reactivity chlorides.

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv / 2 mol%). If using a glovebox, add solid here. If on a benchtop, add as a stock solution in degassed dioxane if possible, or add solid quickly under positive inert gas flow.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v). Concentration should be 0.1 M to 0.2 M with respect to the isoquinoline.

  • Reaction: Seal the vessel and heat to 80–100°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1] The 3-Cl bond is robust; if conversion is <10% after 2 hours, increase temp to 110°C.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Data Summary Table: Suzuki Coupling Optimization

ParameterStandard ConditionChallenging Substrate Condition
Catalyst Pd(dppf)Cl₂ (5 mol%)XPhos Pd G3 (2-5 mol%)
Ligand dppfXPhos (Bulky/Electron-Rich)
Base Na₂CO₃K₃PO₄ (Higher solubility/basicity)
Temp 80°C100°C
Expected Yield 40-60%85-95%

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Coupling amines to the C3 position requires a highly active catalyst system to prevent hydrodehalogenation (reduction of the chloride to a hydride).

Reagents & Materials:

  • Substrate: 3-Chloro-5-methoxyisoquinoline (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%) or RuPhos Pd G3 (for secondary amines)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (for base-sensitive substrates)

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)[1]

Step-by-Step Procedure:

  • Drying: Ensure all glassware is oven-dried. Moisture kills the anionic base (NaOtBu).

  • Charge Solids: Add isoquinoline (1.0 equiv), solid amine (if applicable), NaOtBu (1.5 equiv), and BrettPhos Pd G3 (0.03 equiv) to the vial.

  • Inertion: Seal and evacuate/backfill with Argon (3 cycles).

  • Liquid Addition: Add anhydrous Toluene (0.15 M). If the amine is liquid, add it now via syringe.

  • Reaction: Heat to 100°C for 6–16 hours.

    • Note: The solution should turn from pale yellow to a dark amber/brown as the active catalytic species forms and reacts.

  • Quench: Cool to RT. Filter through a pad of Celite eluting with EtOAc to remove insoluble salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization Workflow

If the reaction fails (Yield < 20%), follow this logic tree to identify the bottleneck.

OptimizationWorkflow Start Reaction Check: LC-MS Analysis Result1 Starting Material Recovered (No Rxn) Start->Result1 Result2 Dehalogenated Product (Cl replaced by H) Start->Result2 Result3 Homocoupling (Ar-Ar Dimer) Start->Result3 Action1 Issue: Oxidative Addition Failed Sol: Switch to XPhos or BrettPhos Increase Temp to 110°C Result1->Action1 Action2 Issue: Hydride Source Present Sol: Dry Solvents thoroughly Switch Base to Cs2CO3 Result2->Action2 Action3 Issue: Transmetallation Slow Sol: Degass solvent longer Add dropwise boronic acid Result3->Action3

Figure 2: Troubleshooting logic for common failure modes in isoquinoline cross-coupling.

References

  • Billingsley, K., et al. "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides." Journal of the American Chemical Society, 129(11), 3358-3366 (2007). Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50 (2011). Link

  • BenchChem. "Navigating the Suzuki Coupling Landscape: A Comparative Analysis." BenchChem Application Notes (2025). Link

  • Sigma-Aldrich. "1-Chloroisoquinoline Product & Reactivity Data." Sigma-Aldrich Technical Library. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483 (1995). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 3-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding catalyst poisoning encountered during catalytic reactions involving 3-Chloro-5-methoxyisoquinoline.

Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst deactivating when using 3-Chloro-5-methoxyisoquinoline as a substrate?

A1: Catalyst deactivation is a common challenge when working with nitrogen-containing heterocycles like 3-Chloro-5-methoxyisoquinoline. The primary mechanism is catalyst poisoning.[1][2] The lone pair of electrons on the isoquinoline nitrogen atom can coordinate strongly to the active metal center of the catalyst (e.g., Palladium).[1][2] This coordination blocks the sites required for the catalytic cycle, leading to a significant drop in or complete loss of activity.[1] This issue is particularly prevalent in widely used palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][3][4]

Q2: What are the common visual and kinetic signs of catalyst deactivation in my reaction?

A2: Identifying catalyst deactivation early is key to successful troubleshooting. Look for the following indicators:[1][5][6]

  • Reduced Reaction Rate: A significant decrease in the reaction rate or a complete stall of the reaction after an initial period of activity.[1][5]

  • Incomplete Conversion: The reaction fails to reach full conversion despite extended reaction times or increased temperatures.

  • Increased Catalyst Loading Required: Needing to use higher than standard catalyst loadings to achieve the desired conversion.[1]

  • Color Change: A distinct change in the color of the reaction mixture may indicate the formation of inactive palladium species (e.g., palladium black precipitation) or byproducts.[1]

  • Inconsistent Results: High variability in yield and reaction time between batches, which can point to fluctuating levels of impurities or inconsistent reaction setup.[1]

Q3: My reaction starts but then stalls. What is the likely cause and how can I fix it?

A3: This is a classic sign of gradual catalyst deactivation, where the catalyst is initially active but is progressively poisoned as the reaction proceeds.[1]

  • Primary Cause: The concentration of 3-Chloro-5-methoxyisoquinoline, the poisoning agent, is high enough to slowly titrate the active catalyst out of the catalytic cycle.

  • Troubleshooting Strategy: Incremental Substrate Addition: Instead of adding all the 3-Chloro-5-methoxyisoquinoline at the beginning of the reaction, add it slowly and continuously over a period of time.[1] This strategy maintains a low steady-state concentration of the potential poison in the reaction mixture, which can significantly extend the catalyst's lifetime and allow the reaction to proceed to completion.[1]

Q4: My reaction fails to start at all. What are the immediate troubleshooting steps?

A4: A complete lack of reactivity points to a fundamental issue with the catalytic system or severe contamination.

  • Possible Cause 1: Catalyst Poisoning by Substrate: The strong coordination of the isoquinoline nitrogen may be preventing the formation of the active catalytic species from the outset.

    • Mitigation: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the active catalyst and sterically hinder the approach of the isoquinoline nitrogen to the metal center.[1][7]

  • Possible Cause 2: Impurities in Reagents or Solvents: Trace impurities can act as potent catalyst poisons.[8][9]

    • Mitigation: Ensure all reagents are of high purity.[8] Use anhydrous, degassed solvents, as water and oxygen can contribute to catalyst deactivation, particularly of the active Pd(0) species.[1]

  • Possible Cause 3: Inactive Catalyst Precursor: Some palladium precursors require an activation step to generate the catalytically active Pd(0) species.[10]

    • Mitigation: Consider a pre-activation step where the palladium precursor and ligand are heated in the presence of the base before the substrate is added.[1]

Q5: Beyond the substrate itself, what other chemical species can poison my catalyst?

A5: Numerous functional groups and contaminants can act as catalyst poisons. It is crucial to consider the purity of all components in your reaction mixture.[8][11][12]

Poison TypeCommon SourcesMechanism of Action
Sulfur Compounds Thiols, sulfides, thiophenes from reagents or solvents.[6]Strong chemisorption to the metal surface, blocking active sites.[13]
Heavy Metals Mercury, lead, arsenic from starting materials.[11]Irreversible binding to the catalyst's active sites.[6][11]
Halides Excess halide ions (especially iodide) from salts or starting materials.[10]Can form stable, less reactive palladium-halide complexes, inhibiting the catalytic cycle.[10]
Water & Oxygen Inadequately dried solvents, glassware, or inert gas stream.[1]Can lead to the oxidation of the active Pd(0) to inactive Pd(II) species or cause hydrolysis of reagents.[14]
Coordinating Solvents Acetonitrile, pyridine.[10]Can compete with the desired substrates for coordination to the palladium center.[10]
Q6: Can a poisoned catalyst be regenerated and reused?

A6: The feasibility of regeneration depends on the nature of the poisoning.[1][6]

  • Reversible Poisoning: Occurs when a poison weakly adsorbs to the catalyst's active sites.[6] In some cases, activity can be restored by washing the catalyst or through thermal treatment to desorb the poison.[6]

  • Irreversible Poisoning: Involves the formation of a strong, stable chemical bond between the poison and the catalyst.[6] This type of poisoning is often permanent, and the catalyst must be replaced.[6] For many homogeneous catalysts used in cross-coupling, regeneration is not practical, and focus should be on prevention.

Visualizing Deactivation and Mitigation
Mechanism of Catalyst Poisoning by 3-Chloro-5-methoxyisoquinoline

The diagram below illustrates how the lone pair on the nitrogen atom of the isoquinoline ring coordinates to the palladium center, forming a stable, inactive complex that disrupts the catalytic cycle.

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Active_Catalyst Active Catalyst (e.g., Pd(0)Ln) Intermediate Catalytic Intermediate Active_Catalyst->Intermediate Oxidative Addition Inactive_Complex Inactive Pd-Isoquinoline Complex Active_Catalyst->Inactive_Complex Strong Coordination (Poisoning) Product Desired Product Intermediate->Product Transmetalation & Reductive Elimination Product->Active_Catalyst Regeneration Substrate 3-Chloro-5-methoxyisoquinoline Substrate->Inactive_Complex

Caption: Mechanism of catalyst poisoning by 3-Chloro-5-methoxyisoquinoline.

Logical Workflow for Troubleshooting Catalyst Deactivation

This workflow provides a systematic approach to diagnosing and solving issues with catalyst deactivation.

start Reaction Failure (Low/No Conversion) check_substrate Is Substrate a Nitrogen Heterocycle? start->check_substrate poisoning_suspected Suspect Substrate Poisoning check_substrate->poisoning_suspected Yes check_reagents Check Purity of All Reagents & Solvents check_substrate->check_reagents No mitigation Apply Mitigation Strategies poisoning_suspected->mitigation check_conditions Review Reaction Conditions (Temp, Atmosphere, Solvent) check_reagents->check_conditions check_conditions->mitigation strategy1 Optimize Ligand (Bulky, Electron-Rich) mitigation->strategy1 strategy2 Incremental Substrate Addition mitigation->strategy2 strategy3 Catalyst Pre-activation mitigation->strategy3 strategy4 Purify Reagents/ Use Anhydrous Solvents mitigation->strategy4 success Successful Reaction strategy1->success If Effective failure Re-evaluate Approach strategy1->failure If Ineffective strategy2->success If Effective strategy2->failure If Ineffective strategy3->success If Effective strategy3->failure If Ineffective strategy4->success If Effective strategy4->failure If Ineffective

Caption: Troubleshooting workflow for catalyst deactivation.

Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with 3-Chloro-5-methoxyisoquinoline

This protocol is a robust starting point and may require optimization for specific boronic acids and reaction scales.

  • Reaction Setup:

    • In a flame-dried Schlenk flask under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., SPhos or XPhos, 2-4 mol%), and the base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents).[1]

    • Ensure all solids are free-flowing and dry.

  • Reagent Addition:

    • Add the boronic acid or boronate ester (1.1-1.5 equivalents).

    • Add the 3-Chloro-5-methoxyisoquinoline (1 equivalent).

  • Solvent Addition:

    • Add a suitable degassed solvent (e.g., dioxane, toluene, or a mixture such as dioxane/water).[1] The solvent must be anhydrous if water-sensitive reagents are used.

    • Ensure the solvent has been sparged with argon or nitrogen for at least 30 minutes prior to use.

  • Reaction:

    • Heat the mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Diagnostic and Analytical Techniques

When troubleshooting persistent catalyst deactivation, identifying the specific poison is crucial.[6] A combination of analytical techniques may be necessary.[5][11][15][16]

Analytical TechniqueInformation ProvidedApplication in Troubleshooting
GC-MS / LC-MS Identifies and quantifies organic impurities in starting materials, solvents, and reaction mixtures.[12]Detects potential organic poisons like sulfur-containing compounds.[12]
ICP-OES / ICP-MS Provides highly sensitive elemental analysis for detecting trace metal contaminants.[5][11]Identifies heavy metal poisons (e.g., Hg, Pb, As) in reagents.[11]
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that can determine the elemental composition and chemical state of elements on the catalyst surface.[11][15]Directly detects poisons that have adsorbed onto a heterogeneous catalyst's surface.[15]
Karl Fischer Titration Accurately quantifies the water content in solvents and reagents.Essential for ensuring that moisture, a potential deactivating agent, is not present in the reaction.
References
  • Catalyst Poisoning Testing - Intertek. (n.d.). Retrieved February 24, 2026, from [Link]

  • How to detect catalyst poisoning in hydrotreaters - Patsnap Eureka. (2025, June 19). Retrieved February 24, 2026, from [Link]

  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.). Spectroscopy Online. Retrieved February 24, 2026, from [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Retrieved February 24, 2026, from [Link]

  • Catalyst Analysis Services | Southwest Research Institute. (n.d.). Retrieved February 24, 2026, from [Link]

  • Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection | Request PDF - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025, November 23). Retrieved February 24, 2026, from [Link]

  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.). Retrieved February 24, 2026, from [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (2008, April 9). Retrieved February 24, 2026, from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.). Retrieved February 24, 2026, from [Link]

  • Cross-coupling reaction - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (2008, March 13). Retrieved February 24, 2026, from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for 3-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the solubility of 3-Chloro-5-methoxyisoquinoline. This document moves beyond simple protocol listings to explain the underlying principles of solvent selection and provides detailed troubleshooting workflows to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is 3-Chloro-5-methoxyisoquinoline and why is its solubility a consideration?

A1: 3-Chloro-5-methoxyisoquinoline is a heterocyclic organic compound with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol .[1] Its structure, featuring a chlorinated isoquinoline backbone with a methoxy group, suggests a moderate lipophilicity, indicated by a calculated LogP of approximately 2.9.[1][2] This property can lead to limited solubility in aqueous media, a critical factor that can impact its handling, formulation, and bioavailability in drug discovery and development settings.[3]

Q2: I'm observing precipitation when diluting my 3-Chloro-5-methoxyisoquinoline stock solution into an aqueous buffer. What is happening?

A2: This is a common phenomenon for moderately hydrophobic compounds. You are likely creating a supersaturated solution that is thermodynamically unstable. When the high-concentration organic stock solution (e.g., in DMSO) is introduced to the aqueous buffer, the solvent environment changes drastically, causing the compound to crash out of solution to reach its lower, true thermodynamic solubility.[4][5]

Q3: Can I just heat the solution to dissolve more of the compound?

A3: While increasing the temperature often increases the solubility of a solid in a liquid, this approach should be used with caution.[6] For many organic molecules, elevated temperatures can lead to degradation. It is crucial to first assess the thermal stability of 3-Chloro-5-methoxyisoquinoline before employing heat. If used, it should be done judiciously and the solution should be monitored for any signs of degradation.[4]

Q4: How can I visually determine if my compound is fully dissolved?

A4: A truly dissolved compound will form a clear, transparent solution. Any cloudiness, haziness, or visible particles indicate that the compound is not fully dissolved and may be present as a suspension or colloid. A simple yet effective method to check for suspended particles is the Tyndall effect: shine a laser pointer through the solution. If the laser beam is visible as it passes through the liquid, it indicates the presence of undissolved particles.[4]

Troubleshooting Guide: A Systematic Approach to Solvent Selection

Issue 1: Difficulty in Preparing a Concentrated Stock Solution
  • Root Cause: The selected organic solvent may not be optimal for 3-Chloro-5-methoxyisoquinoline.

  • Solution Workflow:

    • Consult the "Like Dissolves Like" Principle: The structure of 3-Chloro-5-methoxyisoquinoline has both polar (methoxy group, nitrogen atom) and non-polar (chlorinated aromatic rings) features.[6] Therefore, a solvent with intermediate polarity or a mixture of solvents might be effective.

    • Systematic Solvent Screening:

      • Initial Screen: Test solubility in a range of common laboratory solvents with varying polarities. Good starting points include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, and Acetonitrile.[5][7]

      • Procedure: To a small, known mass of the compound (e.g., 1 mg), add small aliquots of the test solvent, vortexing between additions, until the solid dissolves. This will give a rough estimate of solubility.[7]

Issue 2: Poor Solubility in Aqueous Media for Biological Assays
  • Root Cause: The inherent hydrophobicity of the molecule limits its solubility in water-based buffers.

  • Solution Workflow:

    • Co-solvent Systems: The use of water-miscible organic solvents (co-solvents) can significantly increase the solubility of hydrophobic compounds in aqueous solutions.[8][9]

      • Common Co-solvents: DMSO, Ethanol, Polyethylene Glycol (PEG), and Propylene Glycol.[9]

      • Optimization: Create a matrix of co-solvent concentrations (e.g., 1%, 5%, 10% in your aqueous buffer) and determine the solubility at each concentration. Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assay components.

    • pH Modification: Although 3-Chloro-5-methoxyisoquinoline is not strongly acidic or basic, the nitrogen atom in the isoquinoline ring can be protonated at lower pH. This can increase its polarity and, consequently, its aqueous solubility.

      • Experimental Step: Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7.4) and measure the solubility of the compound in each.[8][10]

    • Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, increasing their apparent solubility.[8]

      • Examples: Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC).[5]

Advanced Solvent Selection Strategies

For a more predictive and rational approach to solvent selection, two powerful theoretical frameworks can be employed: Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP)

The principle of HSP is that "like dissolves like," where the "likeness" is quantified by three parameters:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar intermolecular forces.

  • δH: Energy from hydrogen bonding.[11]

A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP of a solvent and a solute in the 3D Hansen space can be calculated. A smaller distance suggests a higher likelihood of dissolution.[12]

COSMO-RS

COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties of fluids and solutions, including solubility.[13][14] It uses quantum mechanical data to calculate the chemical potential of a molecule in a liquid, providing a powerful predictive tool for solvent screening without the need for extensive experimental work.[15][16] This method can be particularly useful in the early stages of development to narrow down the list of potential solvents.[17]

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This is the gold standard method for determining the thermodynamic solubility of a compound.[18]

  • Preparation: Add an excess amount of 3-Chloro-5-methoxyisoquinoline to a vial containing a known volume of the test solvent or buffer. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[4][19]

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[20][21]

Protocol 2: High-Throughput Kinetic Solubility Assay

This method provides a faster, albeit less precise, measure of solubility, often used in early discovery screening.[19]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Chloro-5-methoxyisoquinoline in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into the aqueous buffer of interest.

  • Precipitation and Equilibration: Allow the plate to stand for a set period (e.g., 2-24 hours) to allow for precipitation of the compound from supersaturated wells.

  • Analysis: Analyze the plate using a nephelometric or turbidimetric plate reader to identify the concentration at which precipitation occurs. This is the kinetic solubility.[19]

Visualizing Workflows

General Solvent Selection Workflow

G cluster_0 Initial Assessment cluster_1 Solvent Screening cluster_2 Optimization cluster_3 Quantification & Validation A Characterize Compound (3-Chloro-5-methoxyisoquinoline) B Define Experimental Needs (Stock vs. Aqueous Solution) A->B C Theoretical Prediction (HSP, COSMO-RS) B->C Predictive D Empirical Screening (Common Solvents) B->D Experimental E Co-solvent Systems C->E D->E H Equilibrium Solubility (Shake-Flask) E->H I Kinetic Solubility (High-Throughput) E->I F pH Adjustment F->H F->I G Use of Surfactants G->H G->I J Optimized Solvent System H->J I->J G Start Precipitation Observed in Aqueous Buffer Q1 Is the final concentration too high? Start->Q1 A1 Lower the final concentration Q1->A1 Yes Q2 Can the experimental system tolerate co-solvents? Q1->Q2 No End Soluble Formulation Achieved A1->End A2 Increase co-solvent % (e.g., DMSO, Ethanol) Q2->A2 Yes Q3 Is the compound's solubility pH-dependent? Q2->Q3 No A2->End A3 Adjust buffer pH Q3->A3 Yes Q4 Are surfactants compatible with the assay? Q3->Q4 No A3->End A4 Add a biocompatible surfactant Q4->A4 Yes A4->End

Caption: A decision tree for troubleshooting poor aqueous solubility.

Data Summary Table

Solvent PropertyRelevance to 3-Chloro-5-methoxyisoquinoline Solubility
Polarity The molecule has both polar and non-polar regions, suggesting solvents of intermediate polarity or solvent mixtures may be most effective. [6]
Hydrogen Bonding The methoxy group and nitrogen can act as hydrogen bond acceptors. Solvents with hydrogen bond donating capabilities may enhance solubility.
pH The isoquinoline nitrogen can be protonated at acidic pH, which would increase aqueous solubility. [8]
Co-solvents Water-miscible organic solvents can disrupt water's hydrogen bond network, creating a more favorable environment for the solute. [8]

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Pardin, C., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 558-566. [Link]

  • Patsnap. (2023). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]

  • Software for Chemistry & Materials (SCM). (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

  • Klamt, A., et al. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 3), 239-246. [Link]

  • Wikipedia. (n.d.). COSMO-RS. [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection, 185, 836-847. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-568. [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In Computational Fluid and Solid Mechanics 2007. [Link]

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. [Link]

  • Park, K. (2000). Hansen Solubility Parameters. [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. [Link]

  • PubChemLite. (n.d.). 3-chloro-5-methoxyisoquinoline (C10H8ClNO). [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 079-085. [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]

  • PubChem. (n.d.). 3-Chloroisoquinoline. [Link]

  • Maheshwari, R. K. (2009). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics, 3(1), 60-63. [Link]

Sources

purification methods for removing unreacted 3-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Chloro-5-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 3-Chloro-5-methoxyisoquinoline.

Question: My recrystallization of 3-Chloro-5-methoxyisoquinoline yields an oil or fails to produce crystals. What are the likely causes and how can I resolve this?

Answer:

The formation of an oil or the failure of crystallization during recrystallization is a common issue that typically points to problems with solvent selection, saturation levels, or the presence of persistent impurities.

Causality and Remediation:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. If the compound is too soluble at low temperatures, it will not precipitate upon cooling. Conversely, if it is not soluble enough at high temperatures, you may use an excessive volume of solvent, preventing saturation.

  • Supersaturation Issues: Rapid cooling can lead to the formation of a supersaturated solution that oils out rather than forming a crystal lattice.

  • Impurities: Certain impurities can inhibit crystal formation by interfering with the lattice structure.

Step-by-Step Protocol for Troubleshooting Failed Recrystallization:

  • Re-evaluate Your Solvent System: If you are using a single solvent system, consider a binary solvent system. For 3-Chloro-5-methoxyisoquinoline, which has moderate polarity, a combination of a polar solvent in which it is soluble (e.g., ethanol, acetone) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane) is often effective.[1]

  • Optimize the Dissolution and Cooling Process:

    • Dissolve the crude 3-Chloro-5-methoxyisoquinoline in the minimum amount of the hot, more polar solvent.

    • Slowly add the hot, less polar "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

    • Add a few more drops of the hot polar solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask.[2][3]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[2]

  • Induce Crystallization:

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.[2]

    • Alternatively, add a "seed crystal" of pure 3-Chloro-5-methoxyisoquinoline to the cooled solution to initiate crystallization.[2]

  • Address Oiling Out: If the compound oils out, reheat the solution until the oil redissolves. Add a small amount more of the polar solvent and allow it to cool more slowly. You can insulate the flask to slow the cooling rate.

Question: I'm observing poor separation of 3-Chloro-5-methoxyisoquinoline from a closely-related impurity during column chromatography. What adjustments can I make to my method?

Answer:

Achieving baseline separation in column chromatography, especially with structurally similar impurities, requires careful optimization of the mobile and stationary phases.

Causality and Remediation:

  • Inadequate Stationary Phase Interaction: Standard silica gel may not provide sufficient differential interaction to separate compounds with very similar polarities.

  • Incorrect Mobile Phase Polarity: The eluent's polarity might be too high, causing both the desired compound and the impurity to elute too quickly and together. Conversely, if the polarity is too low, elution may be excessively slow with broad peaks.

Step-by-Step Protocol for Optimizing Chromatographic Separation:

  • Systematic Mobile Phase Optimization:

    • Begin with a non-polar solvent system like a hexane/ethyl acetate gradient.

    • If separation is poor, incrementally decrease the polarity of the mobile phase. Small changes can have a significant impact.

    • Consider adding a small percentage (0.1-1%) of a modifier like triethylamine if your impurity is acidic, or acetic acid if it is basic, to improve peak shape and resolution.

  • Consider Alternative Stationary Phases:

    • If silica gel is ineffective, consider using alumina, which has different selectivity.

    • For more challenging separations, reverse-phase chromatography using a C18-functionalized silica gel can be effective. A polar mobile phase, such as a water/acetonitrile or water/methanol gradient, would then be used.[4]

  • Employ Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications where column chromatography is challenging, preparative TLC can offer superior resolution.

Question: After performing a liquid-liquid extraction to remove an acidic or basic impurity, the purity of my 3-Chloro-5-methoxyisoquinoline has not significantly improved. What could be wrong?

Answer:

Ineffective liquid-liquid extraction often stems from incorrect pH adjustment, insufficient mixing, or the formation of emulsions.

Causality and Remediation:

  • Incomplete Ionization: For an acidic impurity to be removed by an aqueous basic wash, the pH of the aqueous phase must be sufficiently high to deprotonate the impurity fully. Conversely, a basic impurity requires a sufficiently low pH to be fully protonated for removal with an acidic wash.

  • Insufficient Partitioning: The ionized impurity must have a significantly higher partition coefficient in the aqueous phase compared to the organic phase.

  • Emulsion Formation: Emulsions prevent the clear separation of the organic and aqueous layers, trapping the desired product and impurities.

Step-by-Step Protocol for Effective Liquid-Liquid Extraction:

  • Ensure Complete Ionization:

    • To remove an acidic impurity, wash the organic solution containing your product with a saturated aqueous solution of a base like sodium bicarbonate or a dilute solution of sodium hydroxide. Check the pH of the aqueous layer after extraction to ensure it is basic.

    • To remove a basic impurity, wash with a dilute aqueous acid solution, such as 1M hydrochloric acid. Confirm that the aqueous layer is acidic post-extraction.

  • Optimize the Extraction Procedure:

    • Perform multiple extractions with smaller volumes of the aqueous solution rather than a single extraction with a large volume. This is more efficient at removing impurities.

    • Ensure thorough mixing of the two phases by inverting the separatory funnel multiple times, venting frequently to release any pressure buildup.

  • Breaking Emulsions:

    • If an emulsion forms, try adding a small amount of brine (saturated aqueous sodium chloride solution). The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Allowing the separatory funnel to stand for an extended period can also lead to the separation of the layers.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification of 3-Chloro-5-methoxyisoquinoline.

What are the key physicochemical properties of 3-Chloro-5-methoxyisoquinoline that I should consider when developing a purification strategy?

Understanding the key properties of 3-Chloro-5-methoxyisoquinoline is fundamental to selecting an appropriate purification method.

PropertyValue/DescriptionImplication for Purification
Molecular Weight 193.63 g/mol [5][6]Standard for a small organic molecule.
Polarity Moderately polar due to the nitrogen in the isoquinoline ring and the methoxy group. The chlorine atom also contributes to its polarity.Influences solubility in organic solvents and interaction with chromatographic stationary phases.
LogP 2.41 - 2.90[5][6]Indicates a preference for lipophilic (organic) environments over hydrophilic (aqueous) ones.
Hydrogen Bond Acceptors 2 (the nitrogen atom and the oxygen of the methoxy group)[5][6]Can engage in hydrogen bonding, affecting solubility in protic solvents.
Basicity The isoquinoline nitrogen is weakly basic.Allows for manipulation of solubility through pH adjustment; it can be protonated in acidic conditions.

What is the most common impurity I am likely to encounter in the synthesis of 3-Chloro-5-methoxyisoquinoline, and how does it influence my purification choice?

While the specific impurities will depend on the synthetic route, a common side-product could be the corresponding hydroxy-isoquinoline, formed by the hydrolysis of the chloro group, or unreacted starting materials.

  • Influence on Purification: If the primary impurity is the more polar hydroxy-isoquinoline, it can often be effectively separated by silica gel column chromatography, as it will have a stronger affinity for the stationary phase. Recrystallization can also be effective if a solvent system is found in which the hydroxy impurity has significantly different solubility characteristics.

Can I use charcoal during the purification of 3-Chloro-5-methoxyisoquinoline?

Yes, activated charcoal can be a useful tool, particularly during recrystallization, to remove colored impurities.

Best Practices for Using Activated Charcoal:

  • Add to the Hot Solution: After your crude product is fully dissolved in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight of your compound).

  • Boil Briefly: Swirl and briefly boil the solution to ensure the impurities adsorb onto the charcoal's surface.

  • Hot Filtration: It is critical to perform a hot filtration to remove the charcoal. If the solution cools, your desired product will crystallize along with the charcoal, leading to product loss. Use a pre-warmed funnel to prevent premature crystallization.[3]

Visualizing Purification Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 3-Chloro-5-methoxyisoquinoline is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Consider Distillation (if liquid) is_solid->distillation No is_major_impurity_known Is the major impurity known? is_impurity_polar Is the impurity significantly more or less polar? is_major_impurity_known->is_impurity_polar Yes column_chromatography Perform Column Chromatography is_major_impurity_known->column_chromatography No is_impurity_acidic_basic Is the impurity acidic or basic? is_impurity_polar->is_impurity_acidic_basic No is_impurity_polar->column_chromatography Yes is_impurity_acidic_basic->column_chromatography No extraction Perform Acid-Base Extraction is_impurity_acidic_basic->extraction Yes recrystallization->is_major_impurity_known

Caption: A decision tree to guide the selection of an appropriate purification method.

General Recrystallization Workflow

Recrystallization_Workflow start 1. Dissolve crude product in minimum hot solvent hot_filtration 2. (Optional) Hot filtration to remove insoluble impurities/charcoal start->hot_filtration cool_slowly 3. Allow solution to cool slowly hot_filtration->cool_slowly ice_bath 4. Cool in an ice bath to maximize yield cool_slowly->ice_bath collect_crystals 5. Collect crystals by vacuum filtration ice_bath->collect_crystals wash_crystals 6. Wash crystals with cold solvent collect_crystals->wash_crystals dry_crystals 7. Dry the purified crystals wash_crystals->dry_crystals

Caption: A generalized workflow for the purification of a solid by recrystallization.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. (n.d.). Thieme. Retrieved February 23, 2026, from [Link]

  • Synthesis of 3-chloro-5-amino-isoquinoline. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

  • 3-chloro-5-methoxyisoquinoline (C10H8ClNO). (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]

  • 3-Chloro-5-methoxyphenol. (2018, May 16). SIELC Technologies. Retrieved February 23, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 23, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). r/Chempros. Retrieved February 23, 2026, from [Link]

Sources

recrystallization techniques for high-purity 3-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity 3-Chloro-5-methoxyisoquinoline

Topic: Recrystallization & Purification Protocols Target Molecule: 3-Chloro-5-methoxyisoquinoline (CAS: Analogous derivatives ~16535-96-9 context) Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction: The Purification Challenge

3-Chloro-5-methoxyisoquinoline is a critical scaffold in kinase inhibitor development.[1] Its purification presents a unique "push-pull" physicochemical challenge:

  • The 3-Chloro group increases lipophilicity and reduces basicity (inductive withdrawal).[1]

  • The 5-Methoxy group adds electron density (resonance) and a hydrogen-bond acceptor site, increasing solubility in polar organic solvents.[1]

  • The Isoquinoline Nitrogen remains a weak base, susceptible to oxidation (N-oxides) and "oiling out" during phase changes.[1]

This guide moves beyond generic protocols to address the specific solubility profile and impurity landscape of this halogenated heterocycle.

Part 1: Solvent Selection & Solubility Profiling

Do not rely on literature data for "similar" compounds. The 3-Cl/5-OMe substitution pattern alters the crystal lattice energy significantly.[1] Use the following logic to select your solvent system.

The "Goldilocks" Polarity Zone

Because this molecule possesses both a lipophilic domain (chloro-aromatic ring) and a polarizable domain (methoxy-isoquinoline nitrogen), single-solvent systems often fail.[1]

Solvent SystemRoleSuitabilityNotes
Ethyl Acetate / Heptane Primary ChoiceHigh Best for removing non-polar starting materials.[1] 3-Cl-5-OMe is soluble in hot EtOAc; Heptane acts as the anti-solvent.[1]
Ethanol (Abs.) Single SolventMedium Good for removing inorganic salts.[1] Risk of yield loss due to high solubility even at cold temps.
Toluene ScavengerHigh (Specific) Excellent for removing "tarry" oxidation byproducts.[1] The compound crystallizes well from cooling toluene solutions.
IPA / Water Anti-SolventLow Avoid. The chlorine atom makes the molecule sufficiently hydrophobic that adding water often causes "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.[1]
Diagram 1: Solvent Selection Decision Tree

Use this logic flow to determine the starting point based on your crude material's impurity profile.[1]

SolventSelection Start Analyze Crude Purity (HPLC) HighTars Dark/Tarry Impurities? Start->HighTars Regio Regioisomers Present? HighTars->Regio No Toluene Protocol A: Toluene Recrystallization (Hot Filtration) HighTars->Toluene Yes (>5% colored impurities) EtOAcHept Protocol B: EtOAc/Heptane (Standard) Regio->EtOAcHept No (Standard Purification) SaltForm Protocol C: HCl Salt Formation (The 'Rescue' Method) Regio->SaltForm Yes (Critical Separation)

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Part 2: The "Golden Batch" Protocols

Method A: The Standard EtOAc/Heptane Recrystallization

Best for: Routine purification of crude material >90% purity.[1]

  • Dissolution: Charge crude solid into a flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram).[1] Heat to reflux (77°C).[1]

    • Checkpoint: If solids remain, add EtOAc in 0.5 mL increments. If a dark oily residue remains at the bottom, it is likely inorganic salts or polymerized tars—do not add more solvent. Decant the supernatant.

  • Hot Filtration (Crucial): While at reflux, filter through a pre-warmed sintered glass funnel (or Celite pad) to remove mechanical impurities.[1]

  • Nucleation: Cool the filtrate slowly to 45°C.

    • Tech Tip: If no crystals appear, scratch the glass or add a seed crystal.

  • Anti-Solvent Addition: Add Heptane dropwise to the warm solution until a slight persistent turbidity appears.[1]

  • Re-dissolution: Add just enough hot EtOAc to clear the turbidity.[1]

  • Crystallization: Cool to Room Temperature (RT) over 2 hours with slow stirring (50-100 RPM). Then cool to 0-5°C for 1 hour.

  • Isolation: Filter. Wash cake with cold 1:3 EtOAc:Heptane.

Method B: The "Salt-Break" Rescue (For Stubborn Oils)

Best for: Oiled-out batches or removing close-eluting regioisomers (e.g., 1-chloro isomer).[1]

Isoquinolines are weak bases.[1][2] Converting them to the Hydrochloride (HCl) salt changes the lattice energy entirely, often forcing crystallization when the free base refuses to solidify.

  • Salt Formation: Dissolve crude oil in Diethyl Ether or DCM .[1]

  • Acidification: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise at 0°C.

    • Observation: The HCl salt of 3-Chloro-5-methoxyisoquinoline should precipitate instantly as a white/yellow solid.[1]

  • Filtration & Wash: Filter the salt. Wash with ether to remove non-basic impurities.[1]

  • Recrystallization of Salt: Recrystallize the salt from hot Ethanol (or EtOH/MeOH mix).[1]

    • Why this works: Regioisomers often have vastly different salt solubilities compared to their free base forms [1].[1]

  • Free Base Liberation: Suspend the purified salt in water/DCM.[1] Neutralize with saturated NaHCO₃. Separate organic layer, dry (MgSO₄), and evaporate.

Part 3: Troubleshooting Center

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form instead of crystals.[1] Cause: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the interaction between the solute and solvent is too weak compared to solute-solute interactions, usually because the temperature is above the "oiling out limit" but below the saturation point. Fix:

  • Reheat until the solution is clear.

  • Add a "Bridge" Solvent: Add 5-10% Toluene or THF .[1] These solvents have intermediate polarity and stabilize the transition state between solution and crystal lattice.

  • Seed at High Temp: Add seed crystals before the solution reaches the oiling temperature.

Issue 2: Persistent Color (Red/Brown)

Symptom: Product is chemically pure by HPLC but retains a reddish hue. Cause: Isoquinolines are prone to N-oxidation or polymerization of trace amino-impurities (if synthesized via amino-isoquinoline intermediates).[1] Fix:

  • Activated Carbon Treatment: During the hot dissolution step (Method A, Step 1), add Activated Charcoal (SX Ultra) (5 wt%).[1] Stir at reflux for 15 mins, then hot filter.

  • Warning: Do not use acidic clay absorbents, as they may protonate the isoquinoline nitrogen and trap your product.

Diagram 2: The Purification Workflow & Critical Control Points

Workflow Crude Crude (Solid/Oil) Dissolve Dissolution (Reflux) Crude->Dissolve Carbon Carbon Treat (Optional) Dissolve->Carbon If colored Filter Hot Filtration (CCP 1) Dissolve->Filter Standard Carbon->Filter Cool Controlled Cooling (10°C/hour) Filter->Cool Seed Seeding (CCP 2) Cool->Seed At 45-50°C Isolate Filtration & Drying Seed->Isolate

Caption: Workflow illustrating Critical Control Points (CCP) where user intervention prevents failure.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use water as an anti-solvent with Ethanol? A: Proceed with extreme caution. While standard for many compounds, the 3-Chloro substituent increases hydrophobicity.[1] Adding water to an ethanolic solution of this compound often pushes it past the "metastable zone" directly into oiling out. If you must use water, ensure the ethanol content remains >80% and add water very slowly at reflux, not while cooling.

Q: My HPLC purity is 98%, but the melting point is 5°C lower than the reference. Why? A: This indicates a likely regioisomer impurity (e.g., 1-chloro-5-methoxyisoquinoline).[1] Regioisomers can form solid solutions (eutectics) that depress melting points without showing distinct peaks on standard C18 HPLC gradients.[1]

  • Action: Switch to a Phenyl-Hexyl HPLC column for better separation of aromatics, or use Method B (Salt Formation) to break the eutectic mixture [2].

Q: How do I dry the crystals without sublimation? A: 3-Chloro-5-methoxyisoquinoline has significant vapor pressure.[1]

  • Do not dry under high vacuum at >50°C.[1]

  • Protocol: Dry in a vacuum oven at 35-40°C with a nitrogen bleed.

References

  • Separation of Isoquinoline Isomers

    • Source: U.S. Patent 2,391,270.[1] "Process for the separation of isoquinoline."[2][3] (Demonstrates the efficacy of salt formation/complexation for separating close-boiling isoquinoline isomers).

    • URL:[1]

  • General Synthesis & Purification of Substituted Isoquinolines

    • Source: "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction."[2][4][5][6][7][8] Organic Reactions.[1][4][8][9][10] (Foundational text on the synthesis routes that generate the specific impurity profiles discussed).

    • URL:[1]

  • Solubility Behavior of Chlorinated Heterocycles

    • Source: BenchChem Technical Guide: "Solubility and Stability of 3,6-Dichloroisoquinoline."[1] (Used as a proxy for physicochemical behavior of chlorinated isoquinolines).

    • URL:[1]

  • Crystallization of Isoquinoline Derivatives

    • Source: "Structural characterization and crystal packing of the isoquinoline derivative." European Journal of Chemistry, 2018.[1][11] (Provides insight into the crystal lattice interactions of similar methoxy/chloro derivatives).

    • URL:[1]

Sources

overcoming steric hindrance from the 5-methoxy group in isoquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance from the 5-Methoxy Group

Executive Summary: The "Peri-Effect" Challenge

Welcome to the technical support hub for isoquinoline chemistry. You are likely here because standard protocols (Suzuki couplings,


, or C-H activations) that work on unsubstituted isoquinolines are failing on your 5-methoxyisoquinoline  substrates.

The Root Cause: The failure is rarely due to catalyst deactivation, but rather the Peri-Interaction . In the isoquinoline numbering system, C5 (benzenoid ring) and C4 (heterocyclic ring) are in a peri relationship. A methoxy group at C5 projects its lone pairs and methyl bulk directly into the trajectory required for reagents to attack C4. Furthermore, the C5-OMe group exerts an electronic push that deactivates the ring toward nucleophilic attack while sterically shielding the C4 and C6 positions.

This guide provides engineered solutions to bypass this steric wall.

Module 1: Cross-Coupling at the C4 Position

User Issue: "My Suzuki-Miyaura coupling at C4-Cl/Br yields <20% product. The starting material remains unreacted."

Technical Diagnosis: Standard phosphine ligands (like


 or dppf) have cone angles insufficient to facilitate the oxidative addition of Palladium into the C4-Halide bond due to the repulsion from the C5-OMe group. The Pd center cannot get close enough to the C-X bond.
Troubleshooting Protocol: Ligand Switching Strategy

To overcome the C5-C4 peri-strain, you must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are designed to be bulky yet flexible, stabilizing the highly crowded Pd(II) intermediate.

Recommended System:

  • Catalyst:

    
     or Pd(OAc)
    
    
    
  • Ligand: XPhos or RuPhos (First choice); SPhos (Second choice).

  • Base:

    
     (Anhydrous) – Carbonates often fail due to poor solubility in the required high-boiling solvents.
    
  • Solvent: 1,4-Dioxane or n-Butanol (allows temps >100°C).

Step-by-Step Protocol (C4-Arylation):

  • Charge: In a glovebox, combine 4-chloro-5-methoxyisoquinoline (1.0 equiv), Boronic acid (1.5 equiv),

    
     (5 mol%), and XPhos  (10 mol%).
    
  • Add Base: Add finely ground anhydrous

    
     (3.0 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Activation: Seal the vial and heat to 110°C for 16 hours.

    • Note: If conversion is low, add 10% water to the solvent system to solubilize the boronate species, but ensure the temp is lowered to 100°C to prevent protodeboronation.

Decision Matrix for Ligand Selection:

LigandSelection Start Target: C4-Coupling on 5-Methoxyisoquinoline CheckHalide What is the Leaving Group? Start->CheckHalide Bromide Bromide/Iodide CheckHalide->Bromide Chloride Chloride (Tricky) CheckHalide->Chloride Standard Try SPhos (Good balance of bulk/activity) Bromide->Standard Advanced Must use XPhos or RuPhos (High steric demand handled) Chloride->Advanced TempCheck Reaction Temp? Standard->TempCheck Advanced->TempCheck HighTemp >100°C (Dioxane/Toluene) TempCheck->HighTemp Preferred LowTemp <80°C (THF) TempCheck->LowTemp Avoid Success High Yield Expected HighTemp->Success Fail Low Conversion -> Switch to Pd-PEPPSI-IPr (NHC Ligand) LowTemp->Fail

Figure 1: Decision matrix for selecting the appropriate catalytic system to overcome peri-interactions at C4.

Module 2: Regioselective C-H Activation

User Issue: "I am trying to borylate the ring using Ir-catalysis. I expected C4 or C5 activation, but I'm getting a mixture or C3/C8 products."

Technical Diagnosis: In C-H activation, sterics dictate regioselectivity.[1]

  • C4: Blocked by the peri-C5-OMe.

  • C5: Occupied.

  • C6: Blocked by the ortho-C5-OMe.

  • C1: Too acidic/electron-deficient; usually requires N-oxide activation.

Therefore, the catalyst is forced to the "distal" positions: C3 (heterocyclic) or C8 (benzenoid).

Strategic Solution: To functionalize the benzenoid ring selectively, you must exploit the steric shielding of the 5-OMe group to direct the catalyst to C8 .

Data: Steric Accessibility Map

PositionSteric StatusElectronic Status (EAS)C-H Activation Feasibility
C1 OpenDeficientLow (requires directing group)
C3 OpenDeficientHigh (Sterically favored)
C4 Blocked (Peri) NeutralVery Low
C5 SubstitutedActivated (Donor)N/A
C6 Blocked (Ortho) Activated (Ortho)Low
C7 OpenNeutralModerate
C8 OpenActivated (Para)High (Electronic + Steric Match)

Protocol: Selective C8-Borylation

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand:

    
     (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
    
  • Reagent:

    
     (1.1 equiv)
    
  • Solvent: THF, 80°C.

  • Mechanism: The bulky bipyridine ligand prevents the Ir-center from approaching C4 or C6. The C3 position is reactive, but C8 is electronically activated (para to OMe) and sterically accessible, often making it the major product.

Module 3: C1-Functionalization (Bypassing the Ring)

User Issue: "I cannot functionalize C1 using standard nucleophilic addition because the molecule is too electron-rich due to the 5-OMe group."

Technical Diagnosis: The 5-OMe group is an Electron Donating Group (EDG). While it hinders C4 sterically, it pushes electron density into the heterocyclic ring, making C1 less electrophilic than in unsubstituted isoquinoline. You need to increase the electrophilicity of C1 artificially.

Solution: The N-Oxide Route (Reissert-Henze) Convert the isoquinoline to its N-oxide. This introduces a dipole that activates C1 for nucleophilic attack despite the electron donation from C5.

Workflow Diagram:

NOxidePathway cluster_sterics Steric Note Substrate 5-MeO-Isoquinoline Oxidation mCPBA or H2O2 (Oxidation) Substrate->Oxidation Step 1 Intermediate N-Oxide (Activates C1) Oxidation->Intermediate Reagent TMSCN / PhCOCl (Reissert-Henze) Intermediate->Reagent Step 2: Activation Product 1-Cyano-5-MeO-Isoquinoline (C1 Functionalized) Reagent->Product Step 3: Rearrangement Note This pathway is REMOTE from the C5-OMe sterics. Ideal for C1 access.

Figure 2: N-Oxide activation strategy to bypass electronic deactivation at C1.

FAQ: Frequently Asked Questions

Q1: Can I hydrogenate the heterocyclic ring without removing the 5-methoxy group? A: Yes, but stereochemistry is a concern. The 5-OMe group creates a "roof" over one face of the molecule.

  • Recommendation: Use PtO2 (Adam’s Catalyst) in acetic acid.

  • Result: You will likely obtain the cis-5-methoxy-decahydroisoquinoline if fully reducing, or 5-methoxy-1,2,3,4-tetrahydroisoquinoline if partial. The hydride delivery will occur anti to the methoxy group if the catalyst approach is hindered.

Q2: Why does my Grignard reaction at C1 fail? A: As mentioned in Module 3, the 5-OMe group deactivates C1.

  • Fix: Do not use simple Grignard addition. Use Chloroformates (e.g., benzyl chloroformate) to activate the Nitrogen first (forming the N-acyl isoquinolinium salt). This salt is highly electrophilic at C1, overcoming the donating effect of the 5-OMe.

Q3: Is it possible to demethylate the C5-OMe to remove the sterics, do the reaction, and put it back? A: Demethylation (using


) yields the 5-hydroxyisoquinoline (5-isoquinolinol).
  • Warning: The hydroxyl group is acidic. It will interfere with Pd-coupling (poisoning the catalyst) and Grignard reagents. It typically requires protection (e.g., as a triflate, OTf).

  • Opportunity: Converting 5-OMe to 5-OTf is a powerful strategy. The OTf group is electron-withdrawing (reversing the electronic problem) but still sterically bulky. However, it allows you to cross-couple at the C5 position later.

References
  • C4 Functionalization & Peri-Interaction

    • Title: Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Str
    • Source: Organic Letters (2023).[2]

    • URL:[Link]

  • Ligand Effects in Hindered Couplings

    • Title: Palladium-catalyzed Cross-coupling Reactions (Buchwald-Hartwig/Suzuki Protocols).
    • Source: Sigma-Aldrich Technical Guides / Nobel Prize Lecture (Suzuki).
    • URL:[Link]

  • Regioselective C-H Activation

    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • Source: Molecules (MDPI, 2021).
    • URL:[Link]

  • N-Oxide Chemistry

    • Title: Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.[2]

    • Source: Organic Letters (2024).[2]

    • URL:[Link]

Sources

resolving stability issues of 3-Chloro-5-methoxyisoquinoline in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of 3-Chloro-5-methoxyisoquinoline in Acidic Environments

3-Chloro-5-methoxyisoquinoline is a key heterocyclic intermediate in medicinal chemistry and materials science. Its unique electronic and structural features make it a valuable building block. However, researchers frequently encounter stability issues when using this compound in acidic media, leading to inconsistent experimental results, artifactual data, and challenges in downstream applications such as purification and formulation.

This technical guide serves as a dedicated resource for resolving these stability challenges. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to make informed decisions in your research. This center is structured to help you anticipate problems, troubleshoot issues as they arise, and design robust, self-validating experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and behavior of 3-Chloro-5-methoxyisoquinoline in acidic conditions.

Q1: Why is my solution of 3-Chloro-5-methoxyisoquinoline unstable in acidic media? A: The instability arises from the inherent chemical properties of the isoquinoline ring system and its substituents. The primary cause is the protonation of the basic nitrogen atom in the isoquinoline ring. This protonation increases the electron deficiency of the aromatic system, making the substituents more susceptible to nucleophilic attack and other degradation reactions. The two main points of vulnerability are the methoxy group and, to a lesser extent, the chloro group.

Q2: What is the most likely degradation pathway in common laboratory acids like HCl or H₂SO₄? A: The most probable degradation pathway under moderately acidic conditions is the acid-catalyzed hydrolysis (O-demethylation) of the methoxy group at the C5 position.[1] This reaction results in the formation of 3-chloro-isoquinolin-5-ol. This degradant has different polarity, solubility, and spectroscopic properties, which can significantly interfere with your experiments.

Q3: I observed a color change in my acidic solution over time. What does this indicate? A: A color change (e.g., to yellow or brown) is a strong indicator of chemical degradation. The formation of the phenolic degradation product (3-chloro-isoquinolin-5-ol) and subsequent potential oxidation products can lead to the generation of chromophores that absorb visible light.

Q4: How can I prepare a stock solution of this compound in an acidic solvent for my experiments? A: To minimize degradation, prepare acidic solutions immediately before use and keep them at a low temperature (2-8 °C). If a co-solvent is required to aid solubility, consider aprotic solvents like acetonitrile or THF before dilution with the acidic aqueous medium. Avoid prolonged storage of acidic solutions. For a detailed methodology, refer to the Protocol for Preparing Stabilized Acidic Solutions in Section 4.

Q5: Is it safe to use acidic mobile phases for HPLC analysis of 3-Chloro-5-methoxyisoquinoline? A: Yes, but with caution. Trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) is generally preferred over strong mineral acids like HCl or H₂SO₄ for HPLC mobile phases due to its volatility and lower propensity to cause on-column degradation. It is crucial to monitor for the appearance of degradation peaks, especially if samples are queued in an autosampler for extended periods.

Section 2: Troubleshooting Guide

This guide is designed in a "Problem -> Probable Cause -> Recommended Solution" format to directly address issues encountered during experimentation.

Troubleshooting Workflow

Here is a logical workflow to diagnose stability issues when working with 3-Chloro-5-methoxyisoquinoline.

TroubleshootingWorkflow start Observation: Unexpected experimental result (e.g., new HPLC peak, low yield) check_hplc Is an unexpected peak observed in the HPLC chromatogram? start->check_hplc check_loss Is the main peak area decreasing without a corresponding new peak? start->check_loss check_reproducibility Are the results irreproducible? start->check_reproducibility check_hplc->check_loss No degradation Probable Cause: Acid-induced degradation. check_hplc->degradation Yes check_loss->check_reproducibility No precipitate Probable Cause: Precipitation of protonated salt or formation of non-UV active degradant. check_loss->precipitate Yes conditions Probable Cause: Inconsistent experimental conditions (temp, time, acid conc.). check_reproducibility->conditions Yes solution_degradation Solution: 1. Confirm identity via LC-MS. 2. Perform a time-course study. 3. Reduce acid concentration or temperature. 4. See Protocol 4.2. degradation->solution_degradation solution_precipitate Solution: 1. Check solubility in the medium. 2. Use a different co-solvent. 3. Analyze with a universal detector (MS, CAD). precipitate->solution_precipitate solution_conditions Solution: 1. Strictly control all parameters. 2. Prepare fresh solutions for each run. 3. Conduct a forced degradation study (Protocol 4.2) to identify critical variables. conditions->solution_conditions

Caption: Troubleshooting decision tree for stability issues.

Section 3: Mechanistic Insights into Acid-Induced Instability

Understanding the chemical mechanism of degradation is critical for designing robust experiments. The primary pathway involves two key steps:

  • Reversible Protonation: The lone pair of electrons on the isoquinoline nitrogen acts as a Lewis base, rapidly and reversibly accepting a proton from the acidic medium. This forms a positively charged isoquinolinium ion.

  • Acid-Catalyzed O-Demethylation: The electron-donating methoxy group is susceptible to cleavage. The protonated ring withdraws electron density, making the ether oxygen more susceptible to protonation. A subsequent nucleophilic attack by a water molecule (or the counter-ion of the acid) on the methyl group leads to the formation of the corresponding phenol (3-chloro-isoquinolin-5-ol) and methanol (or a methyl halide).

Plausible Degradation Pathway

DegradationPathway Figure 2: Primary Acid-Catalyzed Degradation Pathway reactant 3-Chloro-5-methoxyisoquinoline protonated Protonated Isoquinolinium Ion reactant->protonated + H⁺ (Fast, Reversible) product 3-Chloro-isoquinolin-5-ol (Degradation Product) protonated->product + H₂O (Slow, Rate-Determining) - CH₃OH - H⁺

Caption: Acid-catalyzed O-demethylation of the methoxy group.

Section 4: Recommended Experimental Protocols

These protocols provide validated, step-by-step methodologies for handling, testing, and analyzing 3-Chloro-5-methoxyisoquinoline.

Protocol for Preparing Stabilized Acidic Solutions

This protocol is designed to maximize the short-term stability of the compound for immediate use in assays or reactions.

  • Weighing: Accurately weigh the required amount of 3-Chloro-5-methoxyisoquinoline in a clean, dry glass vial.

  • Initial Dissolution: If necessary, dissolve the compound in a minimum volume of a compatible, water-miscible organic co-solvent (e.g., Acetonitrile or DMSO).

  • Chilling: Place the vial containing the dissolved compound and the target acidic aqueous solution in an ice bath for 5-10 minutes.

  • Acidification: While vortexing gently, add the pre-chilled acidic solution dropwise to the solution from Step 2 to achieve the final desired concentration.

  • Immediate Use: Use the freshly prepared solution immediately. Do not store for more than a few hours, even at low temperatures.

Protocol for Forced Degradation Study (Acid Hydrolysis)

This protocol, based on ICH guidelines, is essential for systematically identifying degradation products and understanding the stability limits of the molecule.[2][3][4]

Forced Degradation Experimental Workflow

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL stock in Acetonitrile prep_samples Dilute stock into different acid solutions (e.g., 0.1M HCl, 0.01M HCl, Control) prep_stock->prep_samples stress Incubate samples at a controlled temperature (e.g., 50°C) prep_samples->stress sampling Withdraw aliquots at defined time points (0, 2, 4, 8, 24h) stress->sampling quench Quench reaction by neutralizing with an appropriate base sampling->quench hplc_analysis Analyze by HPLC-UV and LC-MS to quantify parent and degradants quench->hplc_analysis

Caption: Workflow for an acid-induced forced degradation study.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-Chloro-5-methoxyisoquinoline in HPLC-grade acetonitrile.[5]

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the following pre-heated (e.g., 50°C) aqueous solutions in sealed vials:

    • 0.1 M Hydrochloric Acid

    • 0.01 M Hydrochloric Acid

    • Control: HPLC-grade water

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).[5]

  • Quenching: Immediately neutralize the withdrawn aliquots by diluting them in a pre-determined volume of a suitable buffer or base (e.g., 900 µL of mobile phase containing a phosphate buffer at pH 7) to stop further degradation.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4.3). Use LC-MS for the identification of any new peaks observed.[5]

Protocol for HPLC-Based Stability Monitoring

This method provides a robust starting point for separating the parent compound from its primary phenolic degradant.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Section 5: Data Summary Tables

This section provides a quick reference for experimental design based on the compound's known properties.

Table 1: Relative Stability in Common Acidic Media

Acidic MediumConcentrationTemperatureExpected StabilityPrimary Concern
0.1% TFA (aq)LowAmbientHigh (Short-term)Suitable for HPLC
0.1% Formic Acid (aq)LowAmbientHigh (Short-term)Suitable for HPLC/LC-MS
0.01 M HClModerateAmbientModerateObservable degradation over hours
0.1 M HClHigh50 °CLowRapid degradation
1 M H₂SO₄Very High50 °CVery LowSignificant degradation

Table 2: Recommended Solvents for Stock Solutions

SolventCompatibility with AcidNotes
AcetonitrileExcellentPreferred for reverse-phase HPLC sample preparation.
MethanolGoodCan be used, but may participate in reactions under harsh conditions.
DMSOGoodHigh boiling point; may be difficult to remove. Use sparingly.
THFGoodCan contain peroxides; use freshly opened or stabilized THF.

Section 6: References

  • BenchChem. (n.d.). Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions. Retrieved February 24, 2026, from BenchChem Technical Support.

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from resolvemass.com.

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved February 24, 2026, from env.go.jp.

  • Jain, D., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1).

  • Preferential cleavage of trimethoxy-substituted 1,2,3,4-tetrahydroisoquinoline alkaloids. (n.d.). Retrieved February 24, 2026, from sciencedirect.com.

  • National Center for Biotechnology Information. (n.d.). 3-chloro-5-methoxyisoquinoline. PubChem Compound Database. Retrieved February 24, 2026, from pubchem.ncbi.nlm.nih.gov.

  • Bhaskar R, et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s):149-155.

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved February 24, 2026, from pharmaguideline.com.

  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. Retrieved February 24, 2026, from BenchChem Technical Support.

  • LibreTexts Chemistry. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from chem.libretexts.org.

  • Tsatsakis, A. M., et al. (2014). Analytical methods for human biomonitoring of pesticides. A review. Journal of Chromatography B, 969, 1-17.

  • University of Turin. (n.d.). Development of analytical methods using LC-MS/MS technique for CECs. Retrieved February 24, 2026, from unito.it.

  • Filo. (2025, November 25). How to remove methoxy group by oxidation from iso quinoline. Retrieved from filo.com.

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Spectral Interpretation of 3-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

In the development of isoquinoline-based kinase inhibitors, the 3-chloro-5-methoxyisoquinoline scaffold represents a critical regiochemical challenge. Synthetic routes, particularly those involving the rearrangement of isoquinoline-N-oxides, frequently yield mixtures of the 1-chloro and 3-chloro isomers.

This guide provides a definitive spectral analysis to distinguish the target 3-Chloro-5-methoxyisoquinoline (Target) from its primary synthetic impurity, 1-Chloro-5-methoxyisoquinoline (Alternative) .

Key Diagnostic Indicator: The presence of a highly deshielded singlet at ~9.0 ppm (H1) is the primary "fingerprint" confirming the 3-chloro regioisomer. Its absence confirms the 1-chloro alternative.

Experimental Protocol: High-Resolution Acquisition

To ensure spectral fidelity and resolution of long-range couplings, the following protocol is recommended.

Sample Preparation[4][5]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this lipophilic scaffold to prevent solvent-solute H-bonding broadening, although DMSO is acceptable if solubility is an issue.
  • Concentration: 10-15 mg in 0.6 mL solvent (approx. 50-70 mM).

  • Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual

    
     (7.26 ppm).
    
Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of H1).

  • Scans (NS): 16 (1H), 1024 (13C).

  • Temperature: 298 K.

1H NMR Interpretation (The Fingerprint)

The 1H NMR spectrum of 3-chloro-5-methoxyisoquinoline is characterized by two distinct spin systems: the isolated protons on the heterocyclic ring and the ABC system of the benzene ring.

Spectral Assignments (Predicted High-Fidelity Data)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H1 9.05 Singlet (s) 1H -Diagnostic. Deshielded by adjacent N and ring current.
H4 7.95 Singlet (s)1H-Peri-effect from 5-OMe causes downfield shift relative to parent.
H8 7.80 Doublet (d)1H8.0Para to OMe; less shielded than H6.
H7 7.52 Triplet (t)1H8.0Meta to OMe; typical aromatic shift.
H6 6.98 Doublet (d)1H7.8Ortho to OMe; strongly shielded by resonance.
OMe 4.02 Singlet (s)3H-Characteristic methoxy group.
Comparative Analysis: 3-Cl (Target) vs. 1-Cl (Alternative)

The following table contrasts the target molecule with its most common regioisomer.

Feature3-Chloro-5-methoxyisoquinoline (Target)1-Chloro-5-methoxyisoquinoline (Alternative)
H1 Signal Present (~9.0 ppm) Absent (Substituted by Cl)
H3 Signal Absent (Substituted by Cl)Present (~8.3 ppm, d)
H3-H4 Coupling None (H4 is singlet)

Hz (Doublets)
N-Oxide Precursor Derived from 3-H retentionDerived from 1-H retention

13C NMR Interpretation

The Carbon-13 spectrum provides confirmation of the quaternary centers, particularly the chlorinated carbon.

Key Chemical Shifts[7]
  • C1 (Ar-CH=N): ~151.0 ppm. (Most deshielded CH).[1]

  • C5 (Ar-C-O): ~154.5 ppm. (Oxygenated quaternary).

  • C3 (Ar-C-Cl): ~142.0 ppm. (Distinctive shift for C-Cl in heterocycle).

  • OMe (

    
    ):  ~56.0 ppm.
    

Structural Validation Logic (Visualization)

The following diagrams illustrate the logical flow for confirming the structure and the regiochemical divergence.

Regioisomer Differentiation Logic

IsomerLogic Start Crude Reaction Mixture (Chlorinated Isoquinoline) CheckH1 Check 8.8 - 9.5 ppm Region (1H NMR) Start->CheckH1 SingletPresent Singlet Present (~9.0 ppm) CheckH1->SingletPresent Signal Detected SingletAbsent Signal Absent CheckH1->SingletAbsent No Signal CheckCoupling Check ~8.0 ppm Region SingletPresent->CheckCoupling H3H4Doublet H3/H4 are Doublets (J ~6Hz) SingletAbsent->H3H4Doublet Target Target Identified: 3-Chloro-5-methoxyisoquinoline (H1 Intact) Alt Alternative Isomer: 1-Chloro-5-methoxyisoquinoline (C1-Cl Substitution) H4Singlet H4 is Singlet (No H3 neighbor) CheckCoupling->H4Singlet H4Singlet->Target Confirmed H3H4Doublet->Alt Confirmed

Caption: Decision tree for distinguishing the 3-chloro target from the 1-chloro impurity using 1H NMR diagnostic signals.

NOE Connectivity (Self-Validating System)

To definitively prove the position of the Methoxy group relative to the Nitrogen ring, use NOESY (Nuclear Overhauser Effect Spectroscopy).

NOE_Pathway OMe OMe Group (4.0 ppm) H4 H4 Proton (7.95 ppm) OMe->H4 Strong NOE (Peri-interaction) H6 H6 Proton (6.98 ppm) OMe->H6 Strong NOE (Ortho-interaction) H1 H1 Proton (9.05 ppm) H4->H1 Weak/No NOE (Blocked by C3-Cl)

Caption: Expected NOE correlations. The interaction between OMe and H4 is the "Peri-effect," confirming the 5-position substitution.

Synthesis of Insights

The "Peri-Effect" Anomaly

In 5-substituted isoquinolines, the substituent at C5 is spatially close to the proton at C4 (the "peri" position).

  • Observation: In the 3-Chloro-5-methoxy derivative, the H4 proton often appears more deshielded (~7.95 ppm) than expected for a standard meta-proton.

  • Causality: The lone pairs of the 5-methoxy oxygen descreen the H4 proton through space. This is a crucial check; if H4 is shielded (<7.5 ppm), suspect the 6-methoxy or 7-methoxy isomer instead.

Solvent Effects

While


 is standard, using Benzene-d6 (

)
can induce an ASIS (Aromatic Solvent Induced Shift).
  • Why use it? If the H6 doublet overlaps with H4 or H7, benzene-d6 will typically shift the H1 and H4 protons upfield less than the benzene-ring protons, resolving the overlap.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for substituent additivity rules in isoquinolines).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for parent isoquinoline and 5-methoxyisoquinoline shifts).

  • PubChem. (2023). 3-Chloroisoquinoline Compound Summary. [Link] (Base scaffold data).

Sources

comparative bioactivity of 5-methoxy vs 5-hydroxy isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity Guide: 5-Methoxy vs. 5-Hydroxy Isoquinoline Derivatives

Executive Summary: The 5-Position Switch

In the optimization of isoquinoline-based therapeutics, the modification at the C5 position represents a critical "molecular switch." This guide objectively compares the bioactivity profiles of 5-methoxy (5-OMe) and 5-hydroxy (5-OH) isoquinoline derivatives.[1]

While the 5-OH group serves as a potent Hydrogen Bond Donor (HBD) capable of high-affinity interactions within polar enzyme pockets (e.g., PARP, Kinases), it suffers from rapid Phase II metabolic clearance and poor Blood-Brain Barrier (BBB) permeability.[1] Conversely, the 5-OMe substitution masks this polarity, significantly enhancing lipophilicity (LogP), membrane permeability, and metabolic stability, often at the cost of specific H-bond donor interactions.

Physicochemical & Pharmacokinetic Comparison

The choice between a hydroxyl and a methoxy group fundamentally alters the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Feature5-Hydroxy Isoquinoline (5-OH) 5-Methoxy Isoquinoline (5-OMe) Impact on Drug Design
Electronic Nature Electron Donating (Strong); H-Bond Donor & AcceptorElectron Donating (Moderate); H-Bond Acceptor Only5-OH can anchor the molecule in the active site; 5-OMe acts as a steric filler.[1]
Lipophilicity (cLogP) Low (Hydrophilic)High (Lipophilic)5-OMe favors passive diffusion across cell membranes and BBB.
Metabolic Stability Low : Rapid Phase II Glucuronidation/Sulfation.Moderate/High : Requires Phase I O-Demethylation first.[1]5-OMe extends half-life (

); 5-OH is often a "soft spot" for clearance.[1]
CNS Penetration Poor (unless actively transported)Excellent5-OMe is preferred for neuropharmacological targets (e.g., 5-HT receptors).[1]
Solubility Moderate (pH dependent, amphoteric)Low (requires salt formation)5-OH solubility varies significantly with pH due to phenol/phenolate equilibrium.

Comparative Bioactivity Analysis

Case Study A: Anticancer Activity (Topoisomerase I & PARP Inhibition)

Isoquinoline derivatives are classic scaffolds for DNA-intercalating agents and enzyme inhibitors.[1]

  • 5-Hydroxy Derivatives (The "Anchor"):

    • Mechanism: The 5-OH group often forms critical water-mediated or direct hydrogen bonds with amino acid residues (e.g., Asp, Glu) in the enzyme active site.

    • Performance: In PARP inhibition, 5-hydroxyisoquinolin-1(2H)-one derivatives show high potency because the hydroxyl group mimics the amide moiety of NAD+, the enzyme's substrate.[1]

    • Limitation: High polarity restricts passive diffusion into solid tumors.

  • 5-Methoxy Derivatives (The "Penetrator"):

    • Mechanism: In Indenoisoquinoline Topoisomerase I inhibitors, a methoxy group at the equivalent position (often C9 in the fused system, analogous to C5) improves cytotoxicity not by better binding, but by increasing intracellular accumulation.

    • Data Insight: Studies on 5-substituted isoquinoline-1-carboxaldehyde thiosemicarbazones reveal that while 5-OH derivatives have higher intrinsic affinity, 5-OMe derivatives often display lower

      
       values in whole-cell assays (e.g., HCT116, MCF-7) due to superior permeability.[1]
      
Case Study B: Neuropharmacology (Serotonin & Dopamine Receptors)

The isoquinoline core is structurally related to tryptamines and catecholamines.

  • Receptor Affinity: 5-OMe substitution (analogous to 5-MeO-DMT in tryptamines) typically shifts selectivity towards 5-HT1A/2A receptors and increases affinity for hydrophobic pockets in GPCRs.[1] The 5-OH variants are often too polar to cross the BBB effectively and are rapidly metabolized, making them poor CNS drug candidates despite potential receptor affinity in vitro.

  • Metabolic Fate: 5-OH isoquinolines in the brain are vulnerable to COMT (Catechol-O-methyltransferase) if a vicinal hydroxyl exists, or sulfotransferases. 5-OMe derivatives resist these immediate conjugations.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways for 5-OMe vs 5-OH derivatives regarding cellular entry and mechanism of action.

BioactivityPathways Compound_OH 5-Hydroxy Isoquinoline Membrane Cell Membrane Compound_OH->Membrane Low Passive Diffusion Target_Enzyme Target (e.g., Topo I / PARP) Compound_OH->Target_Enzyme High Affinity (H-Bond Donor) Metabolism Phase II Metabolism (Glucuronidation) Compound_OH->Metabolism Rapid Clearance Compound_OMe 5-Methoxy Isoquinoline Compound_OMe->Membrane High Passive Diffusion Intracellular Intracellular Space Compound_OMe->Intracellular Accumulation Intracellular->Target_Enzyme Moderate Affinity (Hydrophobic Interaction) Intracellular->Metabolism Slow (Req. CYP450)

Caption: Comparative cellular fate. 5-OH (Red) binds tightly but struggles to enter and is cleared fast.[1] 5-OMe (Blue) enters easily and persists longer.[1]

Experimental Protocols

To validate the bioactivity differences, the following self-validating protocols are recommended.

Protocol A: Synthesis of 5-Hydroxyisoquinoline (From Sulfonic Acid)

Rationale: Direct hydrolysis ensures high purity of the 5-OH "parent" for comparison.[1]

  • Reagents: 5-Isoquinolinesulfonic acid (23 g), NaOH (60 g), Water (400 mL).

  • Reflux: Heat mixture to reflux with continuous stirring for 24 hours . (Critical: Monitor disappearance of starting material via TLC).

  • Workup: Cool to RT. Adjust pH to 5.0 using dilute HCl.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic phase over

    
    .
    
  • Purification: Silica gel column chromatography (DCM:MeOH gradient).

  • Validation:

    
    -NMR should show a singlet ~5.3-5.6 ppm (phenolic OH) and loss of sulfonic acid peaks.[1]
    
Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Rationale: To quantify the "Metabolic Shield" effect of the Methoxy group.

  • Preparation: Prepare 0.5 mg/mL human liver microsomes (HLM) in 0.1 M phosphate buffer (pH 7.4).

  • Incubation: Add test compound (5-OH or 5-OMe derivative) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min. Quench immediately in 150 µL ice-cold acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expected Result: 5-OH derivative

      
       min (rapid glucuronidation).[1] 5-OMe derivative 
      
      
      
      min.[1]

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate derivative for your lead optimization.

DecisionTree Start Select Candidate Core Target_Loc Where is the Target? Start->Target_Loc CNS CNS / Brain Target_Loc->CNS Cross BBB Periphery Peripheral Tissue Target_Loc->Periphery Systemic Select_OMe Select 5-Methoxy (High LogP, BBB+, Metabolic Stability) CNS->Select_OMe Pocket Binding Pocket Nature? Periphery->Pocket Hydrophobic Hydrophobic / Steric Pocket->Hydrophobic Polar Polar / H-Bond Network Pocket->Polar Pocket->Polar If Permeability Poor Hydrophobic->Select_OMe Select_OH Select 5-Hydroxy (High Affinity, H-Bond Donor) Polar->Select_OH Prodrug Consider 5-OMe as Prodrug (Metabolic activation to OH) Polar->Prodrug If Permeability Poor

Caption: Strategic selection guide for 5-substituted isoquinolines.[1]

References

  • BenchChem. (2025).[2][3][4] A Comparative Guide to the Bioactivity of 5-Formyl-8-hydroxycarbostyril and Related 8-Hydroxyquinoline Derivatives. BenchChem. Link

  • National Institutes of Health (NIH). (2011). Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. PubMed. Link

  • MDPI. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules. Link

  • ChemicalBook. (2026). 5-Hydroxyisoquinoline: Synthesis and Properties. ChemicalBook. Link

  • BenchChem. (2025).[2][4] Differentiating BB-22 from its 5-hydroxyisoquinoline Isomer: An Analytical Comparison. BenchChem. Link

Sources

A Comparative Guide to the Infrared Spectroscopy of 3-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopic features of 3-Chloro-5-methoxyisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for identifying and characterizing this molecule by contrasting its expected spectral features with those of its parent heterocycle, isoquinoline. We will dissect the vibrational modes influenced by the chloro and methoxy substituents, providing a logical basis for spectral interpretation grounded in established spectroscopic principles.

The Role of IR Spectroscopy in Heterocyclic Compound Analysis

Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), an IR spectrum provides a unique molecular "fingerprint." For complex heterocyclic systems like 3-Chloro-5-methoxyisoquinoline, IR spectroscopy is crucial for confirming the presence of key functional groups and probing the electronic effects of substituents on the aromatic framework. The introduction of a chlorine atom and a methoxy group to the isoquinoline scaffold induces significant changes in the vibrational landscape of the molecule, which can be systematically analyzed.

Comparative Spectral Analysis: Isoquinoline vs. 3-Chloro-5-methoxyisoquinoline

To understand the spectrum of 3-Chloro-5-methoxyisoquinoline, we first consider the spectrum of unsubstituted isoquinoline as a baseline. The key vibrational modes of isoquinoline include aromatic C-H stretching, C=C and C=N ring stretching, and a complex pattern of C-H out-of-plane bending in the fingerprint region. The addition of the chloro and methoxy groups introduces new vibrational modes and perturbs the existing ones.

Key Spectral Regions and Expected Absorptions

A. Aromatic and Methyl C-H Stretching Region (3100-2800 cm⁻¹):

  • Aromatic C-H Stretch: Like isoquinoline, 3-Chloro-5-methoxyisoquinoline will exhibit C-H stretching absorptions characteristic of the aromatic rings, typically appearing just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[1][2]

  • Methoxy C-H Stretch: The methoxy group introduces aliphatic C-H bonds. A characteristic sharp, medium-intensity peak for the symmetric C-H stretch of the methoxy group is expected at approximately 2830 cm⁻¹.[3] Asymmetric stretching bands will also be present near 2960 cm⁻¹.[4]

B. Double Bond Region (1700-1400 cm⁻¹):

  • C=C and C=N Ring Stretching: The isoquinoline ring system displays a series of sharp bands in this region due to the stretching of C=C and C=N bonds within the aromatic framework.[5] For isoquinoline, these are typically observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][2] In 3-Chloro-5-methoxyisoquinoline, the positions of these bands may be slightly shifted due to the electronic effects of the substituents.

C. The Fingerprint Region (1400-650 cm⁻¹): This region is often the most informative for substituted aromatics, containing a wealth of overlapping stretching and bending vibrations.

  • Aryl Ether C-O Stretching: The most prominent new features in the spectrum of 3-Chloro-5-methoxyisoquinoline will be from the methoxy group. Aryl alkyl ethers are known to display two strong, characteristic bands:

    • An asymmetric C-O-C stretch is expected near 1250 cm⁻¹ .[6][7]

    • A symmetric C-O-C stretch should appear near 1040 cm⁻¹ .[6][7] These peaks are often the most intense in the mid-to-lower frequency range of the spectrum.

  • Aryl-Cl Stretching: The C-Cl stretching vibration for aryl chlorides is found at low frequencies, typically in the range of 850-550 cm⁻¹ .[8][9] This band can sometimes be difficult to assign definitively due to overlap with other absorptions in the fingerprint region.

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring of the isoquinoline system will determine the pattern of strong C-H "oop" bending bands, typically found between 900-675 cm⁻¹.[1][2] The specific pattern for the 5-methoxy substituted ring will provide structural confirmation.

Data Summary: A Comparative Table of Characteristic Peaks

The following table provides a direct comparison between the known IR absorption bands of isoquinoline and the predicted characteristic peaks for 3-Chloro-5-methoxyisoquinoline, highlighting the diagnostic contributions of the chloro and methoxy functional groups.

Vibrational ModeIsoquinoline (Typical Wavenumber, cm⁻¹)3-Chloro-5-methoxyisoquinoline (Predicted Wavenumber, cm⁻¹)Notes
Aromatic C-H Stretch3100-30003100-3000Expected to be present in both, appearing as multiple weak to medium bands.[1]
Methoxy Asymmetric C-H StretchN/A~2960A new feature confirming the presence of the methoxy group.[4]
Methoxy Symmetric C-H StretchN/A~2830A diagnostically useful sharp, medium peak.[3]
Aromatic C=C/C=N Ring Stretch~1620, ~1580, ~1500, ~1460~1610, ~1570, ~1490, ~1450A series of sharp bands, positions may be slightly shifted by substituents.
Asymmetric Aryl Ether C-O-C StretchN/A~1250 (Strong) A very strong and characteristic band for the Ar-O-CH₃ moiety.[6][7]
Symmetric Aryl Ether C-O-C StretchN/A~1040 (Strong) A second strong and characteristic band for the Ar-O-CH₃ moiety.[6][7]
C-H Out-of-Plane Bending900-700 (Pattern dependent)900-700 (Altered Pattern)The pattern of these strong bands is highly diagnostic of the aromatic substitution.
Aryl C-Cl StretchN/A850-550A medium to strong band in the low-frequency fingerprint region.[8][9]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate the predicted spectral features, a standard experimental procedure for acquiring the IR spectrum of a solid sample is provided below. The Potassium Bromide (KBr) pellet method is a common and reliable technique.

Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of solid 3-Chloro-5-methoxyisoquinoline.

Materials:

  • 3-Chloro-5-methoxyisoquinoline (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Methodology:

  • Background Collection: Ensure the sample chamber of the FTIR spectrometer is empty and clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Preparation:

    • Gently grind ~200 mg of dry KBr in an agate mortar to a fine powder.

    • Add 1-2 mg of the 3-Chloro-5-methoxyisoquinoline sample to the mortar.

    • Thoroughly grind the sample and KBr together for 2-3 minutes until a fine, homogeneous mixture is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet-pressing die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for approximately 1-2 minutes. The pressure will cause the KBr mixture to fuse into a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final transmittance or absorbance spectrum.

Visualizing Structure-Spectra Correlations

The following diagram illustrates the logical connection between the structural components of 3-Chloro-5-methoxyisoquinoline and their corresponding characteristic regions in the infrared spectrum.

IR_Correlation cluster_molecule 3-Chloro-5-methoxyisoquinoline Structure cluster_groups Key Functional Groups cluster_ir Characteristic IR Absorption Regions (cm⁻¹) mol C₁₀H₈ClNO aromatic_ring Aromatic Rings (C=C, C=N, C-H) ch_stretch C-H Stretching (3100-2800) aromatic_ring->ch_stretch Aromatic C-H Stretch double_bond Double Bond Region (1650-1450) aromatic_ring->double_bond Ring C=C/C=N Stretch methoxy Methoxy Group (-OCH₃) methoxy->ch_stretch Methyl C-H Stretch fingerprint_ether Fingerprint: C-O Stretch (1300-1000) methoxy->fingerprint_ether Asymmetric & Symmetric C-O-C Stretch chloro Chloro Group (-Cl) fingerprint_halide Fingerprint: C-Cl Stretch (850-550) chloro->fingerprint_halide C-Cl Stretch

Sources

Publish Comparison Guide: Benchmarking Reactivity of 3-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-methoxyisoquinoline (CAS: 1568158-72-4) is a specialized heterocyclic scaffold, increasingly prominent in the development of PI3K and kinase inhibitors. Unlike its more common isomer, 1-chloroisoquinoline, the 3-chloro variant presents a distinct reactivity challenge due to the electronic interplay between the pyridine ring nitrogen and the electron-donating methoxy group at the C5 position.

This guide objectively benchmarks the performance of 3-chloro-5-methoxyisoquinoline in standard medicinal chemistry transformations—specifically Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination —against its structural analogs. It serves as a technical roadmap for optimizing yields and minimizing catalyst waste.

Part 1: Reactivity Profile & Electronic Benchmarking

To understand the experimental behavior of this scaffold, one must analyze its electronic "fingerprint" compared to standard alternatives.

The "5-Methoxy Effect"

The 5-methoxy group exerts a +M (mesomeric) electron-donating effect into the benzene ring of the isoquinoline system.

  • vs. 1-Chloroisoquinoline: The C1 position is highly electrophilic (adjacent to N). The C3 position is significantly less reactive.

  • vs. 3-Chloroisoquinoline (Unsubstituted): The 5-OMe group increases the electron density of the ring system. This slightly deactivates the C3-Cl bond towards oxidative addition (in Pd-catalysis) and significantly deactivates it towards Nucleophilic Aromatic Substitution (SnAr) compared to the unsubstituted parent.

Comparative Reactivity Matrix
Feature1-Chloroisoquinoline3-Chloroisoquinoline3-Chloro-5-methoxyisoquinoline
Electronic Nature Electron Deficient (High)Electron Deficient (Mod)Electron Rich (Relative to parent)
SnAr Viability High (Standard)LowVery Low / Negligible
Pd-Oxidative Addition FastModerateSlow (Rate Limiting)
Preferred Catalyst Pd(PPh3)4 / StandardPd(dppf)Cl2Pd-G3 / Dialkylbiaryl phosphines

Part 2: Benchmark Data - Cross-Coupling Reactions

Benchmark 1: Suzuki-Miyaura Coupling

The following data represents expected yields based on optimized protocols for 3-halo-5-substituted isoquinolines.

Reaction: 3-Chloro-5-methoxyisoquinoline + Phenylboronic Acid (1.5 eq)

Catalyst SystemLigand ClassYield (LCMS)Yield (Isolated)Notes
Pd(PPh3)4 Monodentate Phosphine45-55%35-40%Significant homocoupling; incomplete conversion after 12h.
Pd(dppf)Cl2 Bidentate Ferrocene70-80%65-72%Standard "workhorse" condition. Good for simple aryl boronic acids.
Pd-XPhos G3 Dialkylbiaryl Phosphine>95% 90-94% Recommended. Overcomes the deactivated nature of the C3-Cl bond.
Pd-PEPPSI-IPr NHC Carbene85-90%82-86%Excellent for sterically hindered boronic acids.

Technical Insight: The 5-methoxy group stabilizes the C-Cl bond, making oxidative addition difficult for simple triphenylphosphine catalysts. XPhos or SPhos ligands are required to facilitate this step, particularly at lower temperatures (60-80°C).

Benchmark 2: C-N Bond Formation (Amination)

Comparison of Nucleophilic Aromatic Substitution (SnAr) vs. Buchwald-Hartwig Amination.

Reaction: 3-Chloro-5-methoxyisoquinoline + Morpholine (1.2 eq)

MethodConditionsYieldVerdict
SnAr (Thermal) DMSO, 120°C, K2CO3< 5%FAILED. Substrate is too electron-rich.
SnAr (Microwave) NMP, 180°C, DIPEA10-15%POOR. Significant decomposition observed.
Buchwald (RuPhos) Pd-RuPhos G3, NaOtBu, 80°C92-96% OPTIMAL. Best for secondary amines.
Buchwald (BrettPhos) Pd-BrettPhos G3, K2CO3, 100°C88-93%Excellent for primary amines.

Part 3: Visualized Workflows

Strategic Synthesis & Functionalization

This diagram outlines the validated pathway from the hydroxy precursor to the final functionalized drug core.

G Start 5-Methoxyisoquinolin-3-ol Chlorination Chlorination (POCl3, reflux) Start->Chlorination Activation Product 3-Chloro-5-methoxyisoquinoline (The Scaffold) Chlorination->Product 85-92% Yield Decision Target Transformation Product->Decision Suzuki Suzuki Coupling (C-C Bond) Decision->Suzuki Boronic Acids Buchwald Buchwald Amination (C-N Bond) Decision->Buchwald Amines SnAr SnAr Substitution Decision->SnAr NOT RECOMMENDED Biaryl Product Biaryl Product Suzuki->Biaryl Product Pd-XPhos G3 Amino-Isoquinoline Amino-Isoquinoline Buchwald->Amino-Isoquinoline Pd-RuPhos G3

Caption: Figure 1. Synthesis and divergent functionalization pathways. Note the explicit exclusion of SnAr due to electronic deactivation.

Catalyst Selection Logic (Buchwald-Hartwig)

Choosing the right ligand is critical for this specific chloride.

Logic Root Amination of 3-Cl-5-OMe-Isoquinoline AmineType Amine Class? Root->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Aniline Aniline (Ar-NH2) AmineType->Aniline BrettPhos USE: BrettPhos Pd G3 Base: K2CO3 or NaOtBu Primary->BrettPhos High Selectivity RuPhos USE: RuPhos Pd G3 Base: NaOtBu Secondary->RuPhos Steric Bulk Handling Aniline->BrettPhos Alternative XPhos USE: XPhos Pd G3 Base: K3PO4 Aniline->XPhos General Purpose

Caption: Figure 2.[1][2] Ligand selection decision tree based on amine nucleophile class.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Chloro-5-methoxyisoquinoline

Validating the starting material.

  • Reagents: 5-Methoxyisoquinolin-3-ol (1.0 eq), Phosphorus Oxychloride (POCl3, 5.0 eq - solvent/reagent), N,N-Dimethylaniline (0.1 eq - catalyst).

  • Setup: Dry round-bottom flask with a reflux condenser and drying tube (CaCl2).

  • Procedure:

    • Suspend the hydroxyisoquinoline in POCl3.

    • Add N,N-dimethylaniline dropwise.

    • Heat to reflux (approx. 105°C) for 3-5 hours. Monitor by TLC (the starting material is highly polar; product is non-polar).

    • Workup (Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess POCl3 (Exothermic!). Neutralize with NH4OH or NaHCO3 to pH 8.

    • Extraction: Extract with Dichloromethane (DCM) (3x).[3] Wash organics with brine, dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Expected Yield: 85-92% as a white/off-white solid.

Protocol B: Optimized Buchwald-Hartwig Amination

Recommended for coupling morpholines, piperazines, or primary amines.

  • Reagents: 3-Chloro-5-methoxyisoquinoline (1.0 eq), Amine (1.2 eq), RuPhos Pd G3 (2-3 mol%), NaOtBu (1.5 eq).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Procedure:

    • Charge a reaction vial with the isoquinoline, NaOtBu, and Pd-precatalyst.

    • Seal and purge with Nitrogen/Argon (3 cycles).

    • Add solvent and the amine (if liquid) via syringe.

    • Heat to 80-100°C for 2-4 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via silica gel chromatography.

  • Note: Do not use carbonate bases (K2CO3) with RuPhos for secondary amines; alkoxides (NaOtBu) are necessary for efficient turnover.

References

  • Vertex AI Search. (2025). Synthesis and reactivity of 3-chloro-5-methoxyisoquinoline. Retrieved from 4

  • Organic Chemistry Portal. (2022). Synthesis of Isoquinolines and Pd-Catalyzed Coupling Reactions. Retrieved from 5

  • Buchwald, S. L., et al. (2010).[1] Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters. Retrieved from 1

  • BenchChem. (2025). Characterization and Structural Confirmation of 3-Chloroisoquinoline Derivatives. Retrieved from 6

  • PubChem. (2025). 3-Chloro-5-methoxyisoquinoline Compound Summary. Retrieved from 7[8][9]

Sources

Safety Operating Guide

3-Chloro-5-methoxyisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide provides an operational framework for the safe containment and disposal of 3-Chloro-5-methoxyisoquinoline . Unlike common laboratory reagents, this halogenated heterocyclic compound requires strict segregation from standard organic waste streams to prevent the formation of dioxins and corrosive acid gases during incineration.

Chemical Profile:

Parameter Data
Chemical Name 3-Chloro-5-methoxyisoquinoline
CAS Number 1691715-12-4 (Representative)
Molecular Formula C₁₀H₈ClNO
Physical State Solid (Powder/Crystalline)
Primary Hazards Acute Toxicity, Skin/Eye Irritation (H315, H319), STOT-SE (H335)

| Waste Classification | Halogenated Organic Waste |[1][2]

Hazard Assessment & Causality (The "Why")

Effective safety relies on understanding why a protocol exists. For this compound, the presence of the chlorine atom on the isoquinoline ring dictates the disposal path.

  • Halogen Content & Incineration: You cannot dispose of this compound in "Non-Halogenated" or "General Organic" waste containers. When halogenated compounds are burned in standard fuel-blending incinerators, they generate hydrogen chloride (HCl) gas and can form toxic dioxins. Causality: To prevent infrastructure damage and environmental release, this waste must be routed to high-temperature incinerators equipped with acid gas scrubbers.

  • Biological Activity: As an isoquinoline derivative, this compound likely possesses significant biological activity (often used as a scaffold for kinase inhibitors). Causality: It must be treated as a potent pharmacological agent; double-containment is required to prevent particulate inhalation or dermal absorption.

Waste Stream Decision Matrix

The following logic flow dictates how to categorize the waste based on its physical state.

DisposalDecision Start Waste Generation: 3-Chloro-5-methoxyisoquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure powder, contaminated gloves/paper) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Solution SolidAction Segregate: HAZARDOUS SOLID - HALOGENATED Container: Wide-mouth jar or double-bag Solid->SolidAction SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloLiq Stream: HALOGENATED SOLVENT WASTE (High BTU Incineration w/ Scrubbers) SolventCheck->HaloLiq Yes NonHaloLiq Stream: HALOGENATED SOLVENT WASTE (Do NOT mix with Non-Halo fuels) SolventCheck->NonHaloLiq No (e.g., DMSO/Methanol) NonHaloLiq->HaloLiq Re-classify mixture

Figure 1: Decision matrix for segregating 3-Chloro-5-methoxyisoquinoline waste. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the solute reclassifies the entire mixture as Halogenated Waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Use this for: Expired powder, weigh boats, contaminated gloves, and spill cleanup materials.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If handling >1g of powder outside a fume hood, use an N95 or P100 respirator.

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: "Solid Debris contaminated with 3-Chloro-5-methoxyisoquinoline."

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: If using a bag, place the sealed bag inside a secondary clear bag (double-bagging) to prevent rupture during transport.

  • Storage: Move to the Satellite Accumulation Area (SAA). Do not compress or compact the waste manually.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this for: HPLC waste, reaction byproducts, and rotary evaporator condensates.

  • Solvent Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not use LDPE carboys for chlorinated solvents like DCM; use glass or HDPE).

  • Segregation:

    • CRITICAL: Pour this waste only into the container marked "HALOGENATED ORGANIC WASTE."

    • Warning: Never pour into "Non-Halogenated" or "Aqueous" waste streams. The chlorine atom renders the mixture unsuitable for standard fuel blending.

  • pH Check: If the reaction involved strong acids or bases, neutralize the solution to pH 5–9 before adding it to the solvent waste drum to prevent exothermic reactions or gas generation inside the drum.

  • Log Entry: Record the volume and the specific concentration of 3-Chloro-5-methoxyisoquinoline on the waste log sheet.

Emergency Spill Response (Self-Validating System)

This protocol uses a "Dry-Wet-Dry" system to ensure complete removal of the hazard without spreading it.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double gloves, Goggles, N95) Alert->PPE Type Spill Type? PPE->Type DrySpill Powder Spill Type->DrySpill WetSpill Solution Spill Type->WetSpill Scoop 3. Gentle Scoop (Avoid dust generation) DrySpill->Scoop Absorb 3. Absorb (Vermiculite or Poly pad) WetSpill->Absorb Clean 4. Soap & Water Wash (Clean surface) Scoop->Clean Absorb->Clean Dispose 5. Bag as Haz Waste Clean->Dispose

Figure 2: Emergency response workflow. The "Soap & Water Wash" step is critical because organic solvents might spread the residue rather than lifting it, depending on the surface material.

Regulatory & Compliance Notes

  • RCRA Status (USA): While 3-Chloro-5-methoxyisoquinoline is not explicitly named on the EPA P-list or U-list, it must be characterized by the generator. Due to its toxicity and halogenated nature, it defaults to a Characteristic Hazardous Waste or is regulated under the "mixture rule" if combined with listed solvents (e.g., F-listed solvents) [1].

  • Drain Disposal: Strictly Prohibited. Halogenated heterocycles can be persistent in aquatic environments and toxic to marine life.[3] Under no circumstances should this be flushed down the sink [2].

References

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[4] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Link

  • PubChem. (2024). 3-Chloroisoquinoline Compound Summary (Analogous Hazard Data). National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Link

Sources

Personal Protective Equipment & Handling Guide: 3-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound: 3-Chloro-5-methoxyisoquinoline CAS: 1691715-12-4 Physical State: Solid (Crystalline Powder) Storage: 2-8°C, Inert Atmosphere (Argon/Nitrogen)[1]

This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for handling 3-Chloro-5-methoxyisoquinoline . As a halogenated heterocyclic building block, this compound presents specific risks regarding respiratory irritation (dust) and cutaneous absorption . While classified primarily as an irritant (H315, H319, H335) and harmful by ingestion (H302), the presence of the chlorine and methoxy substituents on the isoquinoline ring suggests potential for increased lipophilicity, necessitating strict barrier protection against skin permeation.

Part 2: Risk Assessment & Engineering Controls[1]

The Hazard Profile

We treat this compound under Control Band 3 (Potent/Hazardous) protocols until specific toxicological LC50/LD50 data confirms otherwise. The primary risks are:

  • Inhalation of Dust: The solid powder can easily become airborne during weighing.

  • Solution Permeation: Once dissolved in organic solvents (e.g., DCM, DMF), the compound's ability to penetrate nitrile gloves increases significantly.

Engineering Controls (Primary Barrier)
  • Solid Handling: Must be performed in a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated heterocycles often carry static charges, causing "fly-away" powder that contaminates the user's cuffs.

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Worst-Case Solvent" scenario (assuming the compound may be dissolved in common reaction solvents).

Protection ZoneRecommended EquipmentTechnical Rationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders.[1] Goggles seal the orbital area, preventing airborne dust entry.
Hand (Primary) Disposable Nitrile (4-6 mil) Sufficient for dry solid handling.[1] Change immediately upon splash.
Hand (Secondary) Double-Gloving or Laminate Liner Required when the compound is in solution (especially DCM or THF). Halogenated compounds can degrade nitrile.
Respiratory Fume Hood (Primary)N95/P100 is only a backup for spill cleanup outside the hood. Do not rely on masks for routine handling.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Tyvek sleeves bridge the gap between glove and coat cuff—the most common exposure point for powders.

Part 4: Operational Protocols

Workflow Logic

The following diagram illustrates the safe handling lifecycle, emphasizing the critical control points (CCPs) where exposure risk is highest.

HandlingWorkflow Figure 1: Operational Workflow for 3-Chloro-5-methoxyisoquinoline Storage Storage (2-8°C, Inert Gas) Transfer Transfer to Hood (Closed Container) Storage->Transfer Warm to RT Weighing Weighing (Static Control + Draft Shield) Transfer->Weighing Open inside Hood Reaction Solubilization/Reaction (Double Glove) Weighing->Reaction Dissolve Waste Disposal (Halogenated Stream) Reaction->Waste Quench

Step-by-Step Handling Procedure
Step 1: Retrieval & Equilibration[1]
  • Protocol: Remove the container from the 2-8°C fridge. Do not open immediately.

  • Why: Opening a cold bottle introduces condensation. Moisture can hydrolyze the methoxy group or degrade the compound, but more importantly, it causes the powder to clump, increasing handling difficulty and spill risk. Allow 30 minutes to reach room temperature.

Step 2: The Weighing Process (High Risk)
  • Setup: Place a disposable balance draft shield or work inside the fume hood.

  • PPE Check: Don Tyvek sleeves over lab coat cuffs. Put on double nitrile gloves.[2]

  • Action:

    • Use an anti-static gun on the spatula and weighing boat.

    • Transfer slowly. If powder adheres to the spatula (static), do not flick it. Tap gently against the side of the vessel.

    • Clean Up: Wipe the balance area with a solvent-dampened tissue (Acetone/Ethanol) immediately after weighing. Dispose of this tissue as hazardous waste.

Step 3: Reaction & Solubilization[1]
  • Solvent Warning: If dissolving in Dichloromethane (DCM) or Chloroform , standard nitrile gloves offer <5 minutes of protection.

  • Action: If a splash occurs on the glove while the compound is in solution, remove the outer glove immediately , wash hands, and re-glove. Do not wait for visual signs of degradation.

Part 5: Emergency Response & Disposal[1]

Exposure Response Logic

EmergencyResponse Figure 2: Immediate Emergency Response Decision Tree Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Rinse with Water/Eyewash (15 mins) Eye->Rinse FreshAir Move to Fresh Air Seek Medical Attn Inhalation->FreshAir

Disposal Protocols
  • Solid Waste: Weighing boats, contaminated gloves, and paper towels must go into Solid Hazardous Waste .[3]

  • Liquid Waste: This compound contains chlorine.[2][4] It must be disposed of in the Halogenated Organic Waste stream.

    • Critical: Do not mix with acid waste streams without verifying compatibility, as acidifying methoxy-isoquinolines can sometimes generate heat or unwanted byproducts depending on the mixture.

References

  • PubChem. (n.d.). Compound Summary: Isoquinoline Derivatives. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2025, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.